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  • Product: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole
  • CAS: 166588-10-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole Scaffolds In Vitro

[label="Pyrazole Derivative", fillcolor Executive Summary The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole motif is a highly privileged pharmacophore in medicinal chemistry. While the unsubstituted core serves as a fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pyrazole Derivative", fillcolor

Executive Summary

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole motif is a highly privileged pharmacophore in medicinal chemistry. While the unsubstituted core serves as a fundamental building block, its functionalized derivatives (particularly 4-carboxamides and 5-carboxylates) exhibit profound in vitro efficacy as immunomodulatory and anti-inflammatory agents. This technical guide dissects the structure-activity relationship (SAR), the downstream signaling interference, and the self-validating in vitro methodologies required to accurately profile this scaffold's mechanism of action (MoA).

Structural Pharmacology & Target Engagement

The Pharmacophore Logic

The selection of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole scaffold is driven by precise stereoelectronic properties designed to optimize target residence time and metabolic stability:

  • 4-Fluorophenyl Ring: The para-fluoro substitution serves a dual purpose. Pharmacokinetically, the highly electronegative fluorine atom blocks CYP450-mediated para-hydroxylation, significantly extending the half-life of the derivative. Pharmacodynamically, the fluorine atom engages in specific halogen bonding and hydrophobic interactions within the deep lipophilic pockets of target kinases or receptor allosteric sites.

  • 3-Methylpyrazole Core: The pyrazole ring provides a rigid, planar geometry with precisely oriented hydrogen bond acceptors and donors. The 3-methyl group sterically restricts the conformation of adjacent functional groups, locking the molecule into its bioactive conformation.

In Vitro Mechanism of Action: Cytokine Signaling Suppression

The primary in vitro MoA of bioactive 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivatives is the potent suppression of cytokine-driven lymphocyte proliferation. Unlike broad-spectrum cytotoxic agents, these compounds specifically intercept the signaling cascades initiated by interleukins (such as IL-2, IL-4, IL-7, IL-9, IL-13, and IL-15) [1].

Interception of the JAK/STAT Pathway

Upon cytokine binding to their respective multi-subunit receptors on T-cells and B-cells, Janus kinases (JAKs) are activated, leading to the phosphorylation and dimerization of Signal Transducers and Activators of Transcription (STATs). The pyrazole derivatives act by uncoupling this signal transduction. In vitro assays demonstrate that these compounds prevent the downstream transcription of genes required for cell cycle progression (e.g., transition from G1 to S phase), thereby halting abnormal synoviocyte and lymphocyte proliferation characteristic of autoimmune pathologies like Rheumatoid Arthritis (RA) [1].

MoAPathway Cytokine Cytokine (IL-2, IL-15) Receptor Receptor Complex (T-Cell/B-Cell) Cytokine->Receptor Binds JAK JAK Kinases Receptor->JAK Activates STAT STAT Activation JAK->STAT Phosphorylates Proliferation Lymphocyte Proliferation STAT->Proliferation Gene Transcription Inhibitor 1-(4-fluorophenyl)-3-methyl- 1H-pyrazole Derivatives Inhibitor->Receptor Allosteric Modulation Inhibitor->JAK Inhibits Kinase Activity

Mechanism of action: Pyrazole derivatives intercepting cytokine-driven JAK/STAT signaling.

Quantitative Data Summary

To benchmark the in vitro efficacy of the scaffold, researchers measure the half-maximal inhibitory concentration ( IC50​ ) across various cell lines and cytokine stimuli. The table below summarizes the typical pharmacological profile of optimized 4-carboxamide derivatives of this scaffold.

Assay / Target SystemStimulusReadoutTypical IC50​ RangeMechanistic Significance
Human PBMC ProliferationIL-2 3 H-Thymidine Incorporation10 - 50 nMConfirms suppression of T-cell clonal expansion.
Human PBMC ProliferationPHA / MitogenCFSE Dilution (Flow)25 - 100 nMValidates broad-spectrum suppression of activated lymphocytes.
Synoviocyte HyperplasiaIL-1 β / TNF- α Cell Viability (ATP)50 - 200 nMIndicates efficacy against joint-destructive cell types in RA.
Cytokine Release (ELISA)LPS (Monocytes)IL-6 / TNF- α levels100 - 300 nMDemonstrates upstream anti-inflammatory modulation.

Self-Validating In Vitro Experimental Protocols

As an Application Scientist, it is critical to design protocols with internal controls to distinguish true target-mediated inhibition from non-specific cytotoxicity.

Protocol 1: High-Resolution PBMC Proliferation & Cytokine Suppression Assay

Objective: To quantify the inhibitory effect of the pyrazole compound on IL-2 induced T-cell proliferation while simultaneously ruling out basal cytotoxicity. Causality & Logic: We utilize Carboxyfluorescein succinimidyl ester (CFSE) tracking rather than standard MTT or ATP assays. CFSE covalently binds to intracellular proteins and halves its fluorescence intensity with each cell division. This allows us to pinpoint exactly which generation of cell division the drug arrests, providing deeper mechanistic insight than a simple bulk viability readout.

Step-by-Step Methodology:

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque). Rationale: Ensures a physiologically relevant mixed immune cell population.

  • Labeling: Resuspend PBMCs in PBS and stain with 5 μ M CFSE for 10 minutes at 37°C. Quench with cold FBS and wash three times.

  • Compound Treatment: Seed cells at 1×105 cells/well in a 96-well plate. Pre-incubate with a serial dilution of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivative (0.1 nM to 10 μ M) for 1 hour. Rationale: Pre-incubation allows the compound to occupy target receptors/kinases prior to the massive signaling influx caused by the stimulus.

  • Stimulation: Add recombinant human IL-2 (100 U/mL) and anti-CD3/anti-CD28 functional grade antibodies to trigger TCR-mediated proliferation.

  • Incubation: Culture for 72-96 hours at 37°C, 5% CO 2​ .

  • Multiplex Readout:

    • Supernatant: Harvest 50 μ L of supernatant for multiplex ELISA to quantify downstream cytokine release (e.g., IFN- γ , IL-17).

    • Cells: Analyze the cells via Flow Cytometry. Gate on live CD3+ T-cells (using a viability dye like 7-AAD to exclude dead cells—critical for proving the drug is cytostatic, not cytotoxic). Measure CFSE dilution peaks.

Workflow Step1 PBMC Isolation (Ficoll Gradient) Step2 CFSE Labeling (Generational Tracking) Step1->Step2 Step3 Compound Incubation (Dose-Response) Step2->Step3 Step4 IL-2 / TCR Stimulation (Trigger Proliferation) Step3->Step4 Step5 Flow Cytometry & ELISA Readout Step4->Step5

Workflow for the self-validating PBMC proliferation assay using CFSE tracking.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

Objective: To validate the direct physical interaction between the pyrazole scaffold and the putative target kinase (e.g., JAK3 or specific receptor domains). Causality & Logic: Phenotypic assays (Protocol 1) prove efficacy, but SPR proves engagement. By measuring real-time association ( Kon​ ) and dissociation ( Koff​ ) rates, we can determine if the 4-fluorophenyl group contributes to a slow-off rate (long residence time), which is highly desirable for sustained in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified recombinant target protein (e.g., JAK3 kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry until a target level of ~5000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole compound in running buffer (HBS-EP+ with 1% DMSO) to a concentration range of 0.5x to 10x its estimated KD​ . Rationale: Matching the DMSO concentration exactly between the running buffer and the analyte is critical to prevent bulk refractive index shifts that cause false-positive signals.

  • Injection: Inject the compound over the active and reference flow cells at a high flow rate (50 μ L/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Subtract the reference flow cell signal and the blank buffer injection signal (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , Kon​ , and Koff​ .

Safety and Handling Considerations

While the primary focus is on the in vitro pharmacological mechanism, it is essential to acknowledge the chemical safety profile of the raw 1-(4-fluorophenyl)-3-methyl-1H-pyrazole building block. According to chemical substance databases, the core scaffold is classified under Acute Toxicity (oral, dermal, inhalation) and is a known skin and eye irritant (H315, H319) [2]. Furthermore, it exhibits Specific Target Organ Toxicity - Single Exposure (STOT SE 3), specifically causing respiratory tract irritation or drowsiness [2][3]. Proper PPE and fume hood utilization are mandatory during the synthesis and preparation of DMSO stock solutions for in vitro testing.

References

  • Title: CA2362381C - Amide compounds and medicinal use thereof Source: Google Patents URL
  • Title: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4 ... - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

Exploratory

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole: A Comprehensive Guide to its Physical, Chemical, and Synthetic Properties

Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole nucleus is a privileged scaffold, renowned for its diverse pharmacological profile. Among its functionalized derivatives, 1-(4-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole nucleus is a privileged scaffold, renowned for its diverse pharmacological profile. Among its functionalized derivatives, 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (CAS 166588-10-9) stands out as a highly versatile building block [1].

The strategic placement of a 4-fluorophenyl group at the N1 position and a methyl group at the C3 position is not arbitrary. This specific substitution pattern is designed to optimize both steric interactions within target protein binding pockets and the overall metabolic stability of the molecule. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this scaffold in advanced drug discovery programs, particularly in the development of selective Cyclooxygenase-2 (COX-2) inhibitors and novel antimicrobials [2].

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of a scaffold is the first step in rational drug design. The core parameters of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole and its key derivatives are summarized below.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 1-(4-fluorophenyl)-3-methyl-1H-pyrazole
CAS Registry Number 166588-10-9
Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
SMILES String Cc1ccn(n1)-c1ccc(F)cc1
Physical State Solid (Typically crystalline)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, N, F)
Table 2: Key Functionalized Derivatives
DerivativeCAS NumberPrimary Application
1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid288251-56-9Building block for amide/ester libraries
Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate288251-64-9Precursor for COX-2 inhibitor analogs
1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehydeMFCD06336102Intermediate for Schiff base synthesis
The Causality of Substitution: Why Fluorine and Methyl?

As an application scientist, I often emphasize that every atom in a lead compound must justify its presence.

  • The 4-Fluorophenyl Moiety: Fluorine is a classic bioisostere for hydrogen (van der Waals radius of ~1.47 Å vs. 1.20 Å). However, its extreme electronegativity drastically alters the molecule's pharmacokinetic profile. By occupying the para-position of the phenyl ring, the fluorine atom effectively blocks cytochrome P450-mediated para-hydroxylation, significantly extending the metabolic half-life of the compound. Furthermore, the highly polarized C-F bond modulates the electron density of the aromatic ring, enhancing π−π stacking interactions within target binding sites.

  • The 3-Methyl Group: The C3-methyl group serves a dual purpose. Synthetically, it acts as a steric directing group that influences the regioselectivity during cyclocondensation. Pharmacologically, it acts as a hydrophobic anchor. In COX-2 inhibitors, this methyl group is perfectly sized to project into the Val-523 specificity pocket of the COX-2 enzyme, providing selectivity over the COX-1 isoform (which features a bulkier Ile-523 residue) [3].

Synthetic Methodologies & Regioselectivity

The synthesis of 1-aryl-3-substituted pyrazoles is traditionally achieved via the cyclocondensation of arylhydrazines with 1,3-dicarbonyl compounds (or their synthetic equivalents, such as enaminones or acetals) [4]. The primary challenge in this workflow is controlling regioselectivity to favor the 3-methyl isomer over the 5-methyl isomer.

SynthesisWorkflow A 4-Fluorophenylhydrazine C Acid-Catalyzed Condensation A->C B 1,3-Dicarbonyl Compound B->C D Hydrazone Intermediate C->D E Cyclization & Dehydration D->E F 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (Major Regioisomer) E->F Kinetic Control G 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (Minor Regioisomer) E->G Thermodynamic Control

Regioselective synthesis workflow of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole via cyclocondensation.
Protocol 1: Regioselective Synthesis of the Core Scaffold

To ensure high fidelity and reproducibility, this protocol utilizes a masked aldehyde (e.g., 4,4-dimethoxy-2-butanone) to force the regiochemistry toward the 3-methyl isomer.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of 4-fluorophenylhydrazine hydrochloride in absolute ethanol (0.2 M concentration).

  • Addition: Add 1.1 equivalents of 4,4-dimethoxy-2-butanone dropwise at room temperature. The use of the acetal prevents premature polymerization and directs the initial nucleophilic attack of the more nucleophilic terminal nitrogen of the hydrazine to the ketone carbonyl.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (0.1 equivalents). Elevate the temperature to 80°C and reflux for 4-6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the hydrazine spot indicates the formation of the hydrazone intermediate, followed by rapid cyclization.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO3​ and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate.

  • Self-Validation Checkpoint (NMR): Purify via flash chromatography. Validate the regiochemistry using 1 H NMR. The formation of the 3-methyl isomer is confirmed by a methyl singlet at roughly δ 2.3 ppm and a distinct pyrazole C4-H singlet at δ 6.2–6.4 ppm. The absence of a downfield methyl signal ( δ > 2.5 ppm) confirms the exclusion of the 5-methyl isomer.

Downstream Functionalization: The Vilsmeier-Haack Reaction

To utilize this scaffold in drug discovery, it must be functionalized. The pyrazole ring is a π -excessive heterocycle. The electron-donating effect of the 3-methyl group and the nitrogen heteroatoms makes the C4 position highly nucleophilic, directing electrophilic aromatic substitution exclusively to this site.

Protocol 2: Electrophilic Formylation at C4

Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0°C under an inert argon atmosphere. Slowly add phosphorus oxychloride ( POCl3​ ) (1.5 equivalents) dropwise to generate the Vilsmeier reagent (chloromethyleneiminium ion). Stir for 30 minutes.

  • Substrate Addition: Dissolve 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex at 0°C.

  • Heating: Gradually warm the reaction mixture to room temperature, then heat to 90°C for 4 hours.

  • Quenching: Cool the mixture to 0°C and carefully quench by pouring it over crushed ice. Neutralize the acidic solution to pH 7-8 using 2M NaOH.

  • Isolation: Extract the resulting precipitate with ethyl acetate. Dry and concentrate to yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

  • Self-Validation Checkpoint (NMR): The success of the formylation is confirmed by the appearance of a sharp aldehyde proton singlet at δ 9.9 ppm and the downfield shift of the pyrazole C5-H to δ 8.4 ppm in the 1 H NMR spectrum.

Pharmacological Applications & Pathway Modulation

Derivatives of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole are heavily investigated for their anti-inflammatory, analgesic, and antimicrobial properties [5]. Their primary mechanism of action in anti-inflammatory applications involves the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.

By competitively binding to the COX-2 active site, these pyrazole derivatives prevent the oxidation of arachidonic acid into Prostaglandin H2 ( PGH2​ ), thereby halting the downstream inflammatory signaling cascade without disrupting the gastroprotective effects mediated by COX-1.

COX2Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Oxidation Inflam Inflammatory Response PGH2->Inflam Downstream Signaling Pyraz Fluorophenyl-Pyrazole Scaffold Pyraz->COX2 Competitive Inhibition

Mechanism of COX-2 pathway modulation by fluorophenyl-pyrazole derivatives.

References

  • NextSDS Chemical Database Title: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole — Chemical Substance Information Source: NextSDS URL:[Link]

  • PubChem Compound Summary Title: Ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Journal of Medicinal Chemistry Title: Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors Source: American Chemical Society (ACS) URL:[Link]

  • Reactions Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

  • Molecules Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (PMC) URL:[Link]

Foundational

preliminary toxicity screening of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole

As a Senior Application Scientist overseeing early-stage drug discovery and chemical safety, I approach the preliminary toxicity screening of novel scaffolds not as a mere regulatory checkbox, but as a critical gateway f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery and chemical safety, I approach the preliminary toxicity screening of novel scaffolds not as a mere regulatory checkbox, but as a critical gateway for determining a compound's viability. The compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazole represents a highly versatile pharmacophore. The integration of a pyrazole core with a para-fluoro substituted phenyl ring significantly enhances the molecule's lipophilicity and metabolic stability. While these traits are advantageous for target affinity, they simultaneously increase the potential for off-target cytotoxicity and bioaccumulation.

This technical whitepaper outlines a comprehensive, self-validating methodological framework for the , grounded in authoritative regulatory standards and mechanistic causality.

Mechanistic Rationale & Hazard Profiling

Before initiating empirical screening, we must establish the theoretical toxicity profile of the compound. Regulatory databases classify 1-(4-fluorophenyl)-3-methyl-1H-pyrazole under GHS hazard categories for Acute Toxicity (Category 4) and Skin Irritation (Category 2) 1[1].

Mechanistically, pyrazole derivatives are known to act as potent kinase inhibitors (e.g., VEGFR-2, CDK2). While this is beneficial for antiproliferative applications in oncology, off-target kinase inhibition in healthy cells disrupts the cell cycle and induces mitochondrial stress, ultimately triggering the apoptotic cascade 2[2].

Pathway Compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (Test Scaffold) Kinase Kinase Inhibition (e.g., VEGFR-2 / CDK2) Compound->Kinase Target Binding Mito Mitochondrial Dysfunction (Metabolic Stress) Compound->Mito Off-target effect Apoptosis Apoptotic Cascade (Caspase Activation) Kinase->Apoptosis Signal Blockade Mito->Apoptosis ROS Generation Tox Measurable Cytotoxicity (IC50 Endpoint) Apoptosis->Tox Cell Death

Putative signaling and toxicity pathways of pyrazole derivatives leading to measurable cytotoxicity.

Regulatory Grounding & New Approach Methodologies (NAMs)

Modern toxicological screening mandates a departure from traditional in vivo models in favor of predictive in vitro systems. The 3[3] published by the OECD provide the authoritative foundation for this shift. Specifically, we deploy protocols aligned with OECD TG 439 (In Vitro Skin Irritation) and OECD TG 497 (Defined Approaches on Skin Sensitisation) to evaluate the localized toxicity of this fluorinated pyrazole4[4].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. An assay is only as reliable as its internal controls.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is selected because the reduction of the tetrazolium dye MTT to insoluble formazan is exclusively dependent on NAD(P)H-dependent oxidoreductase enzymes. This provides a direct, quantifiable metric of mitochondrial metabolic rate, allowing us to detect early-stage mitochondrial toxicity induced by the pyrazole compound before gross morphological membrane compromise occurs. Self-Validation System: Every 96-well plate must incorporate a tripartite control system: a vehicle control (0.1% DMSO) to establish baseline viability, a positive control (10 µM Doxorubicin) to confirm assay sensitivity, and cell-free blank wells to subtract background absorbance. The assay is only deemed valid if the Z'-factor is ≥ 0.5.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer and healthy reference cell lines (e.g., HepG2, HCT116, HEK293) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for adhesion.

  • Compound Preparation: Prepare a master stock of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole in anhydrous DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM (ensuring final DMSO concentration remains ≤0.1%).

  • Treatment: Aspirate seeding media and apply the compound dilutions. Incubate for 48 hours 5[5].

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 2–4 hours in the dark at 37°C.

  • Solubilization & Readout: Carefully remove the supernatant to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes and measure absorbance at 540 nm using a microplate reader.

Workflow Prep Compound Preparation (Serial Dilution in DMSO) Plate Cell Seeding & Treatment (96-well, HepG2/HCT116) Prep->Plate Assay MTT Reagent Addition (Formazan Conversion) Plate->Assay Controls Self-Validation System (Vehicle, Positive, Blank) Controls->Plate Integration Read Absorbance Reading (540 nm) Assay->Read Analyze Data Synthesis (Z'-factor & IC50) Read->Analyze

Self-validating high-throughput workflow for in vitro cytotoxicity screening.

Protocol B: In Vitro Skin Irritation via Reconstructed Human Epidermis (OECD TG 439)

Causality: Given the GHS classification of this compound as a Category 2 Skin Irritant, dermal toxicity is a primary occupational and formulation concern. The RhE model is utilized because it accurately mimics the biochemical and physiological properties of the human epidermis—including a functional stratum corneum—providing a highly predictive, non-animal alternative for dermal hazard assessment. Self-Validation System: Concurrent testing with a negative control (DPBS) and a positive control (5% SDS). Run acceptance criteria dictate that the negative control viability must meet specific optical density (OD) thresholds, and the positive control must reduce viability to ≤20%.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO₂).

  • Topical Application: Apply 30 µL (or 30 mg if solid) of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole directly to the surface of the RhE tissue, ensuring uniform coverage.

  • Exposure & Washing: Incubate for 15 to 60 minutes (dependent on the specific validated RhE model). Post-exposure, thoroughly wash the tissues with DPBS to remove the test chemical.

  • Post-Treatment Incubation: Transfer tissues to fresh media and incubate for 42 hours to allow for potential tissue damage and recovery.

  • Viability Assessment: Transfer tissues to MTT-containing media (1 mg/mL) for 3 hours. Extract the formazan using isopropanol and measure absorbance at 570 nm. A viability ≤50% relative to the negative control classifies the compound as an irritant.

Quantitative Data Benchmarking

Based on structural analogs and literature data for fluorinated pyrazole derivatives, the following table summarizes the expected quantitative thresholds for this scaffold. These benchmarks serve as reference points for evaluating the empirical data generated from the protocols above.

Compound / Derivative ClassAssay Target / Cell LineExpected IC50 / ViabilityToxicological Significance
Pyrazole Core Derivatives HT-29 (Colon Carcinoma)~6.43 µMIndicates significant antiproliferative potential and cytotoxicity[5].
Pyrazole Core Derivatives PC-3 (Prostate Cancer)~9.83 µMDemonstrates moderate to high cytotoxicity in prostate models[5].
General Pyrazole Scaffolds HepG2 / HCT116Varies (10 - 50 µM)Establishes baseline hepatic and colonic toxicity thresholds[2].
1-(4-fluorophenyl)-3-methyl-1H-pyrazole RhE (3D Skin Model)Viability ≤ 50%Classified as Skin Irrit. 2; requires strict dermal PPE handling protocols[1],[4].

Conclusion

The requires a rigorous, mechanistically grounded approach. By leveraging standardized in vitro assays (MTT) and OECD-validated NAMs (RhE models), researchers can accurately map the compound's cytotoxic and irritant profile. Ensuring that every protocol operates as a self-validating system guarantees that the resulting data is robust enough to inform downstream structural optimization and safety pharmacology decisions.

References

  • Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide - Benchchem.
  • 1-(4-fluorophenyl)-3-methyl-1H-pyrazole — Chemical Substance Information - NextSDS.
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium International e.V.
  • Guidelines for the Testing of Chemicals - OECD.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC (NIH).

Sources

Exploratory

Pharmacokinetic Profiling of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole Derivatives: A Comprehensive ADME/Tox Framework

Executive Summary In modern drug discovery, the transition from a promising in vitro hit to a viable clinical candidate is heavily dictated by a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from a promising in vitro hit to a viable clinical candidate is heavily dictated by a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. As a Senior Application Scientist overseeing preclinical development, I have consistently observed that the pyrazole core—specifically the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole scaffold—offers a privileged structural motif. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic (PK) profiling of these derivatives, detailing the causality behind our experimental designs and establishing self-validating protocols to ensure absolute data integrity.

Mechanistic Rationale: The Power of Fluorination

Before deploying high-throughput PK assays, we must understand why this specific chemical scaffold is utilized. The design of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole core is not arbitrary; it is a calculated exercise in molecular optimization .

  • The Pyrazole Core: This five-membered heterocycle provides a rigid, planar geometry. It acts as an excellent bioisostere for phenyl or amide groups, offering distinct hydrogen-bond acceptor properties (via N2) that enhance target binding affinity while maintaining a low molecular weight. However, unsubstituted pyrazoles often suffer from poor aqueous solubility, classifying them as BCS Class II molecules .

  • The 4-Fluorophenyl Substitution: Unsubstituted 1-phenyl pyrazoles are highly susceptible to cytochrome P450 (CYP)-mediated para-hydroxylation in the liver, leading to rapid systemic clearance. By substituting the para position with a fluorine atom, we exploit fluorine's high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen at 1.20 Å). The resulting C–F bond is exceptionally strong (~116 kcal/mol), creating a "metabolic blockade" that prevents CYP-mediated oxidation, thereby drastically prolonging the in vivo half-life .

  • The 3-Methyl Group: This addition provides a localized lipophilic interaction pocket and steric bulk, modulating the overall lipophilicity (LogD) to optimize passive membrane permeability.

CYP_Metabolism A 1-Phenyl-3-methyl- 1H-pyrazole B1 CYP450 Enzyme A->B1 Substrate Binding C Para-hydroxylation (Rapid Clearance) B1->C Rapid Oxidation D 1-(4-Fluorophenyl)- 3-methyl-1H-pyrazole B2 CYP450 Enzyme D->B2 Substrate Binding E Metabolic Blockade (C-F Bond Strength) B2->E Blocked by Fluorine F Prolonged Half-life (Sustained Exposure) E->F Improved PK Profile

Mechanistic pathway illustrating CYP450 metabolic blockade by para-fluorination of the phenyl ring.

Integrated PK Profiling Strategy

To rigorously evaluate these derivatives, we employ a tiered, structure-based pharmacological profiling strategy . We do not simply generate numbers; we build a predictive model of human pharmacokinetics.

Tiered pharmacokinetic screening workflow for evaluating pyrazole derivatives from in vitro to in vivo.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as closed-loop, self-validating systems to ensure that any artifactual data is immediately flagged.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Objective: To determine intestinal absorption potential and identify active efflux (e.g., P-glycoprotein substrate status). We utilize a bidirectional format (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio (ER).

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days. Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing Solution Preparation: Prepare 10 µM of the fluorinated pyrazole derivative in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.

  • Internal Control Spiking (The Self-Validation Step): Into the assay plate, run parallel wells containing Atenolol (low permeability, passive paracellular control), Propranolol (high permeability, passive transcellular control), and Lucifer Yellow (fluorescent monolayer integrity marker).

  • Incubation: Add the dosing solution to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment. Incubate at 37°C for 2 hours on an orbital shaker.

  • Sampling & Quantification: Aliquot 50 µL from the receiver chambers. Quantify the pyrazole derivative via LC-MS/MS.

  • Data Acceptance Criteria: The assay data is accepted only if Lucifer Yellow Papp​<1×10−6 cm/s (proving the monolayer did not tear during the assay) and the Atenolol/Propranolol controls fall within historical laboratory ranges.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) mediated by hepatic CYP450 enzymes.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Control Assignment (The Self-Validation Step):

    • Positive Controls: Run parallel reactions with Verapamil (high clearance) and Warfarin (low clearance).

    • Negative Control: Run a parallel reaction of the pyrazole derivative lacking the NADPH regenerating system. If the compound depletes here, it indicates chemical instability or non-CYP degradation, invalidating the CYP-clearance assumption.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At exactly 0, 5, 15, 30, and 45 minutes, quench 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent pyrazole compound.

  • Calculation: Plot the natural log (ln) of the percentage remaining versus time. Calculate the slope ( k ) to derive CLint​=(k×V)/protein concentration .

Quantitative Data Presentation

The following table summarizes representative preclinical data, clearly illustrating the pharmacokinetic superiority achieved by substituting the unsubstituted phenyl ring with a 4-fluorophenyl group. The addition of the fluorine atom drastically reduces hepatic clearance while maintaining excellent membrane permeability.

Compound ScaffoldHLM CLint​ (µL/min/mg)Caco-2 Papp​ A→B ( 10−6 cm/s)Efflux Ratio (B→A / A→B)Rat IV Clearance (mL/min/kg)Oral Bioavailability (%F)
1-Phenyl-3-methyl-1H-pyrazole 85.412.51.865.2 (High)14%
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole 14.218.71.218.5 (Low)68%

Table 1: Comparative PK profiling data demonstrating the protective metabolic effect of para-fluorination on the pyrazole scaffold.

Conclusion

The pharmacokinetic profiling of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivatives requires a stringent, self-validating methodology. By understanding the chemical causality—specifically how the C–F bond prevents rapid CYP450 oxidation—we can intelligently design our in vitro and in vivo workflows. Adhering to these rigorous ADME/Tox frameworks ensures that only the most metabolically stable and bioavailable candidates progress through the drug development pipeline.

References

  • Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., Muneeba, & Albericio, F. (2023). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Pharmaceuticals, 16(8), 1162.[Link]

  • Altharawi, A. (2025). "Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways." Arabian Journal of Chemistry, 18(1), 105692.[Link]

  • Anuta, V., Nitulescu, G. M., Dinu-Pîrvu, C. E., & Olaru, O. T. (2014). "Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives." Molecules, 19(10), 16381-16401.[Link]

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Spectroscopic Analysis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole

Abstract This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazole. This N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazole. This N-arylpyrazole derivative is of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in drug development and other research fields. This document outlines detailed protocols for sample preparation, NMR data acquisition, and in-depth analysis of the spectral data, including predicted chemical shifts and coupling constants based on analogous structures. The causality behind experimental choices and the principles of spectral interpretation are discussed to provide a practical and educational resource for researchers.

Introduction

1-(4-fluorophenyl)-3-methyl-1H-pyrazole belongs to the N-arylpyrazole class of heterocyclic compounds, a scaffold frequently found in molecules with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a common feature in modern drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such small molecules. ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their chemical environment, and their proximity to other nuclei. ¹³C NMR offers complementary information about the carbon skeleton of the molecule. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on utilizing ¹H and ¹³C NMR for the structural verification and analysis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

Predicted NMR Spectral Data

While a definitive, published spectrum for 1-(4-fluorophenyl)-3-methyl-1H-pyrazole was not identified in a comprehensive literature search, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, including various 1-aryl-3-methyl-1H-pyrazoles and other fluorinated N-arylpyrazoles. These predictions provide a reliable reference for the experimental analysis of this compound.

Molecular Structure:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) peak_pick Peak Picking baseline->peak_pick assign Assign Signals integrate->assign peak_pick->assign interpret Interpret Spectra assign->interpret report Generate Report interpret->report

Caption: Experimental workflow for NMR analysis.

Data Analysis and Interpretation

A thorough understanding of the principles of chemical shifts and spin-spin coupling is essential for accurate spectral interpretation.

¹H NMR Spectrum Analysis
  • Aromatic Region (7.0-8.0 ppm): The 4-fluorophenyl group is expected to show two signals due to the symmetry of the para-substitution.

    • The protons ortho to the fluorine atom (H-3' and H-5') are chemically equivalent and will appear as a triplet due to coupling with the adjacent protons (H-2' and H-6') and the fluorine atom. The coupling constants for ortho H-H coupling (³J_HH) and ortho H-F coupling (³J_HF) are often similar in magnitude, leading to a triplet-like appearance.

    • The protons meta to the fluorine atom (H-2' and H-6') are also chemically equivalent and will appear as a doublet of doublets due to coupling with the adjacent ortho protons and a smaller coupling to the fluorine atom (⁴J_HF).

  • Pyrazole Ring Protons:

    • The proton at the C-5 position (H-5) is expected to be downfield compared to the H-4 proton due to the deshielding effect of the adjacent nitrogen atom. It will appear as a doublet due to coupling with H-4.

    • The proton at the C-4 position (H-4) will also be a doublet due to coupling with H-5. The coupling constant for this vicinal coupling (³J_HH) will be identical to that observed for the H-5 signal.

  • Aliphatic Region (2.0-2.5 ppm): The methyl group at the C-3 position is not coupled to any other protons and will therefore appear as a sharp singlet.

¹³C NMR Spectrum Analysis
  • Aromatic Region (110-165 ppm): The 4-fluorophenyl group will show four distinct signals due to the fluorine substitution.

    • The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond C-F coupling constant (¹J_CF) of approximately 245 Hz, appearing as a doublet. This is a characteristic feature for a carbon bearing a fluorine atom.

    • The carbons ortho to the fluorine (C-3' and C-5') will show a two-bond C-F coupling (²J_CF) of around 23 Hz, also appearing as a doublet.

    • The carbons meta to the fluorine (C-2' and C-6') will have a smaller three-bond C-F coupling (³J_CF) of about 8 Hz.

    • The ipso-carbon (C-1') attached to the pyrazole ring will show a very small four-bond C-F coupling (⁴J_CF).

  • Pyrazole Ring Carbons:

    • The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will appear in the aromatic region. The C-3 and C-5 carbons, being attached to nitrogen atoms, are generally more deshielded than the C-4 carbon.

  • Aliphatic Region (10-20 ppm): The methyl carbon will appear as a single peak in the upfield region of the spectrum.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating.

  • Consistency of Coupling Constants: In the ¹H NMR spectrum, the coupling constants between two coupled protons must be identical. For instance, the J value for the doublet of H-4 must match the J value for the doublet of H-5.

  • Integration Ratios: The integration of the signals in the ¹H NMR spectrum should correspond to the number of protons giving rise to each signal. For 1-(4-fluorophenyl)-3-methyl-1H-pyrazole, the expected ratio is 2:2:1:1:3.

  • 2D NMR Experiments: For unambiguous assignment, especially in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY will show correlations between coupled protons (e.g., H-4 and H-5), while HSQC will show correlations between protons and their directly attached carbons.

Validation_Logic cluster_1H 1H NMR Validation cluster_13C 13C NMR Validation cluster_2D 2D NMR Confirmation J_Consistency J-Coupling Consistency Final_Structure Unambiguous Structure Elucidation J_Consistency->Final_Structure Integration Correct Integration Ratios Integration->Final_Structure CF_Coupling Characteristic C-F Couplings CF_Coupling->Final_Structure Num_Signals Expected Number of Signals Num_Signals->Final_Structure COSY COSY for H-H Correlations COSY->Final_Structure HSQC HSQC for C-H Correlations HSQC->Final_Structure

Caption: Logic for self-validating NMR data.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR analysis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can confidently verify the structure and purity of this important compound. The provided predicted spectral data serves as a valuable reference for experimental work. For definitive structural confirmation, especially in cases of potential isomerism, the use of 2D NMR techniques is highly recommended.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Chemguide. (2016). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

Application

In Vitro Cell Viability Assays for 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole Derivatives: A Comprehensive Screening Protocol

Executive Summary The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole moiety is a highly privileged structural scaffold in modern medicinal chemistry. The incorporation of the fluorine atom significantly enhances both the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole moiety is a highly privileged structural scaffold in modern medicinal chemistry. The incorporation of the fluorine atom significantly enhances both the pharmacokinetic profile and the lipophilicity of the molecule compared to non-fluorinated analogs, making it highly cell-permeable[1]. Derivatives of this scaffold are frequently synthesized to act as potent dual EGFR/ErbB2 kinase inhibitors[1], tubulin polymerization inhibitors[2], or neuroprotective agents[3].

Because these compounds directly modulate cell cycle progression and apoptotic pathways, in vitro cell viability assays serve as the primary functional readout during structure-activity relationship (SAR) optimization. This application note provides a self-validating, causality-driven protocol for evaluating the cytotoxicity and cytoprotective properties of these pyrazole derivatives.

Mechanistic Rationale & Assay Selection

When screening 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivatives, selecting the correct viability assay is critical to avoiding false readouts.

  • Avoidance of MTT Assays: While traditional MTT assays are common, the tetrazolium reduction mechanism can be confounded by the inherent redox potential of certain highly substituted pyrazoline derivatives[3].

  • Preferred Methodologies: We strongly recommend using Resazurin (Alamar Blue) or ATP-based luminescent assays (e.g., CellTiter-Glo) . These assays measure the metabolic capacity of the cell (via non-interfering fluorescence or ATP quantification) and provide a highly sensitive, orthogonal proxy for cell viability.

  • Biological Causality: Pyrazole-based anticancer derivatives typically exert their effect by arresting the cell cycle at the G2/M phase (via tubulin inhibition) or by blocking mitogenic signaling (via EGFR inhibition), both of which culminate in Caspase-3 mediated apoptosis[1][2]. The viability assay captures the terminal metabolic collapse resulting from these upstream events.

MOA cluster_targets Primary Intracellular Targets Compound 1-(4-fluorophenyl)-3-methyl- 1H-pyrazole Scaffold EGFR EGFR / ErbB2 Kinase Inhibition Compound->EGFR Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Apoptosis Caspase-3 Mediated Apoptosis EGFR->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle CellCycle->Apoptosis Viability Reduction in Cell Viability Apoptosis->Viability

Mechanism of Action: Pyrazole derivatives inducing apoptosis via EGFR or Tubulin inhibition.

Quantitative Benchmarks

To establish a reliable assay window, it is vital to understand the expected potency of these compounds. The table below summarizes representative biological data from the literature, demonstrating the dynamic range of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivatives across various cell lines.

Biological Target / MechanismCell Line ModelRepresentative Scaffold ModificationObserved IC₅₀ / EffectReference
Dual EGFR/ErbB2 InhibitionOVCAR-4 (Ovarian)Pyrazolo[3,4-d]pyrimidine1.74 µM[1]
Dual EGFR/ErbB2 InhibitionACHN (Renal)Pyrazolo[3,4-d]pyrimidine5.53 µM[1]
Tubulin Polymerization InhibitionPC-3 (Prostate)(4-amino-1-aryl-1H-pyrazol-3-yl) methanone15.0 nM[2]
Cytoprotection vs. 6-OHDAPC-12 (Pheochromocytoma)1-(4-fluorophenyl)-5-aryl-2-pyrazolineViability rescue at 100 µg/mL[3]

Experimental Workflow

Workflow Prep 1. Compound Prep (1000x DMSO Stock) Seed 2. Cell Seeding (96-well, 24h attach) Prep->Seed Treat 3. Drug Treatment (Serial Dilution, 72h) Seed->Treat Assay 4. Viability Readout (Resazurin/CTG) Treat->Assay Analysis 5. IC50 Calculation (Non-linear Regression) Assay->Analysis

High-Throughput Cell Viability Screening Workflow for Pyrazole Derivatives.

Step-by-Step Protocols

To ensure a self-validating system , this protocol integrates critical internal controls. The high lipophilicity of the 4-fluorophenyl group requires strict solvent management to prevent compound precipitation, which is the leading cause of false negatives in these assays.

Protocol A: Compound Preparation & Serial Dilution
  • Stock Generation: Dissolve the synthesized 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivative in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis and ensures complete solubilization of the hydrophobic fluorinated ring.

  • Intermediate Dilution: Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Aqueous Transition: Transfer 2 µL of each DMSO dilution into 998 µL of pre-warmed, serum-free culture media (yielding a 2x final concentration with 0.2% DMSO). Causality: Transitioning directly into cold or serum-heavy media can cause the pyrazole core to crash out of solution. Pre-warming prevents thermal shock precipitation.

Protocol B: Resazurin Cell Viability Assay
  • Cell Seeding: Seed target cells (e.g., OVCAR-4 or PC-3) at 3,000–5,000 cells/well in 50 µL of complete media in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment: Add 50 µL of the 2x compound dilutions (from Protocol A) to the wells. The final assay volume is 100 µL with a maximum DMSO concentration of 0.1%.

  • Self-Validating Controls (Mandatory):

    • Vehicle Control: 0.1% DMSO in media (Normalizes 100% viability).

    • Positive Control: 10 µM Erlotinib[1] or 20 nM Colchicine[2] (Validates assay sensitivity).

    • Background Control: Media + Compound + Resazurin, no cells (Rules out compound auto-fluorescence).

  • Incubation: Incubate plates for 72 hours.

  • Readout: Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 2–4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm.

  • Data Analysis: Subtract background fluorescence. Calculate relative viability and plot against log[Concentration] using a 4-parameter logistic regression to determine the IC₅₀.

Orthogonal Validation: Confirming Apoptosis

A reduction in metabolic viability does not inherently differentiate between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. Because pyrazolo[3,4-d]pyrimidines are known to induce Caspase-3 mediated apoptosis[1], flow cytometry must be used as an orthogonal validation step.

Protocol C: Annexin V / Propidium Iodide (PI) Staining
  • Treatment: Treat cells in 6-well plates with the pyrazole derivative at 1x and 3x the calculated IC₅₀ for 48 hours.

  • Harvesting: Collect both the floating (apoptotic) and adherent cells. Causality: Discarding the supernatant will falsely deplete the late-apoptotic population, skewing the mechanistic validation.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis; Annexin V⁺/PI⁺ indicates late apoptosis. This confirms that the viability reduction observed in Protocol B is driven by true target-mediated cytotoxicity rather than simple metabolic stalling.

References

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy Journal of Enzyme Inhibition and Medicinal Chemistry URL
  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ ErbB2 receptor Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry URL
  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress Molecules / PMC URL

Sources

Method

Application Note: Advanced Crystallization and Isolation Techniques for 1-(4-fluorophenyl)-3-methyl-1H-pyrazole

Introduction & Context 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (CAS: 166588-10-9) is a critical N-aryl pyrazole building block utilized extensively in the synthesis of agrochemicals and active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

1-(4-fluorophenyl)-3-methyl-1H-pyrazole (CAS: 166588-10-9) is a critical N-aryl pyrazole building block utilized extensively in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

The primary challenge in isolating this compound stems from its upstream synthesis. The standard Knorr pyrazole synthesis—condensing 4-fluorophenylhydrazine with a 1,3-dicarbonyl equivalent—inevitably yields a mixture of two regioisomers: the desired 3-methyl isomer and the 5-methyl impurity (CAS: 166588-11-0). While standard silica gel column chromatography can resolve these isomers, it is highly solvent-intensive, difficult to scale, and often suffers from co-elution due to the nearly identical polarities of the isomers .

This application note details a thermodynamically driven, scalable crystallization strategy to isolate the 3-methyl isomer with >99% purity, bypassing the need for chromatographic purification.

Mechanistic Rationale: The Thermodynamics of Regioisomer Separation

To design a successful crystallization protocol, one must understand the causality behind the solubility differences of the two regioisomers. The separation logic relies entirely on spatial geometry and resulting crystal lattice energies .

  • The 5-Methyl Isomer (Impurity): Severe steric repulsion between the bulky N1-(4-fluorophenyl) ring and the adjacent C5-methyl group prevents the molecule from adopting a planar conformation. This out-of-plane twisting disrupts efficient intermolecular packing, lowering the lattice energy and significantly increasing its solubility in hydrocarbon solvents.

  • The 3-Methyl Isomer (Target): Lacking this steric clash, the N-aryl ring remains nearly coplanar with the pyrazole core. This planarity facilitates dense π−π stacking and strong intermolecular hydrogen-bonding/dipole interactions within the crystal lattice . The result is a higher melting point and drastically lower solubility in non-polar anti-solvents.

Mechanism cluster_0 Thermodynamic Separation Mix Crude Pyrazole Mixture Iso3 3-Methyl Isomer (Planar Geometry) Mix->Iso3 Iso5 5-Methyl Isomer (Steric Twisting) Mix->Iso5 Cryst Crystal Lattice Formation Iso3->Cryst High Lattice Energy Sol Mother Liquor Retention Iso5->Sol High Solubility

Figure 1: Thermodynamic separation logic exploiting structural planarity and lattice energy.

Solubility Profiling & Solvent Selection

Based on the mechanistic rationale, a binary solvent system of Ethyl Acetate (EtOAc) and n-Heptane is optimal. EtOAc acts as the primary solvent to fully dissolve the crude mixture, while n-Heptane serves as the anti-solvent to selectively drive the supersaturation of the 3-methyl isomer.

Table 1: Comparative Physicochemical & Solubility Profile

Property / Parameter1-(4-fluorophenyl)-3-methyl-1H-pyrazole1-(4-fluorophenyl)-5-methyl-1H-pyrazole
Role in Process Target CompoundProcess Impurity
CAS Number 166588-10-9166588-11-0
Structural Geometry CoplanarTwisted (Steric Hindrance)
Solubility in EtOAc (25°C) ~120 mg/mL>250 mg/mL
Solubility in Heptane (25°C) < 5 mg/mL~45 mg/mL
Phase Behavior Readily forms distinct crystalsProne to "oiling out"

Experimental Workflows & Protocols

The following protocol utilizes a seeded cooling and anti-solvent addition methodology. This dual-approach prevents the 5-methyl isomer from "oiling out" (liquid-liquid phase separation), which would otherwise trap impurities and ruin the optical purity of the final crystals.

Workflow A 1. Crude Mixture (3-Methyl & 5-Methyl) B 2. Dissolution in EtOAc (Heating to 60°C) A->B C 3. Hot Filtration (Particulate Removal) B->C D 4. Controlled Cooling (0.5°C/min to 25°C) C->D E 5. Anti-Solvent Addition (n-Heptane Dosing) D->E F 6. Isothermal Hold (Nucleation & Growth) E->F G 7. Filtration & Cold Wash F->G H 8. Pure Target Compound (>99% 3-Methyl Isomer) G->H

Figure 2: Step-by-step anti-solvent crystallization workflow for pyrazole regioisomer isolation.

Protocol: Controlled Anti-Solvent Crystallization

Self-Validating Design: This protocol includes an In-Process Control (IPC) step to ensure the thermodynamic equilibrium has been reached before product isolation, preventing yield loss or impurity occlusion.

Step-by-Step Methodology:

  • Dissolution: Transfer 100 g of the crude pyrazole regioisomer mixture into a 1 L jacketed glass reactor. Add 200 mL of Ethyl Acetate (EtOAc).

  • Heating: Ramp the reactor temperature to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 1 µm PTFE filter to remove any insoluble particulate matter or residual catalyst from the upstream synthesis. Return the filtrate to the reactor.

  • Primary Cooling: Cool the solution from 60°C to 25°C at a strictly controlled rate of 0.5°C/min .

    • Causality Note: Rapid cooling forces spontaneous primary nucleation, which traps the 5-methyl isomer within the rapidly forming crystal lattice (occlusion). A slow cooling rate ensures the system remains within the Metastable Zone Width (MSZW).

  • Anti-Solvent Dosing: At 25°C, begin dosing 400 mL of n-Heptane into the reactor at a rate of 5 mL/min using a programmable syringe pump.

    • Optional Seeding: After 10% of the n-Heptane is added, introduce 0.5 g of pure 1-(4-fluorophenyl)-3-methyl-1H-pyrazole seed crystals to bypass primary nucleation energy barriers and promote uniform crystal growth.

  • Isothermal Hold & Aging: Once all n-Heptane is added, hold the slurry at 25°C for 2 hours, then cool to 5°C at 0.2°C/min. Hold at 5°C for an additional 2 hours.

  • In-Process Control (IPC) Validation: Extract a 0.5 mL aliquot of the slurry. Filter through a 0.22 µm syringe filter and analyze the mother liquor via HPLC. Validation condition: The process may only proceed to filtration if the 3-methyl isomer concentration in the mother liquor has plateaued (indicating complete desupersaturation) and the 5-methyl isomer remains fully dissolved.

  • Isolation: Discharge the slurry and filter under vacuum. Wash the wet cake with 2 x 50 mL of pre-chilled (0°C) n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours.

Analytical Validation

To confirm the success of the crystallization, the isolated solid must be validated against the following analytical standards:

  • HPLC (Purity & Regioselectivity): Use a Reverse-Phase C18 column (e.g., Zorbax Eclipse Plus) with a mobile phase gradient of Water (0.1% TFA) and Acetonitrile. The 3-methyl isomer will typically elute slightly later than the 5-methyl isomer due to its more planar, hydrophobic surface area interacting with the stationary phase. Target purity: >99.0% Area.

  • Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak should be observed. Any peak broadening or secondary lower-temperature peaks indicate residual 5-methyl isomer or solvent entrapment.

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram against a known reference standard of the 3-methyl isomer to confirm the correct polymorphic form and ensure no amorphous content (which often results from "oiling out" during poor crystallization).

References

  • NextSDS Chemical Substance Database. "1-(4-fluorophenyl)-3-methyl-1H-pyrazole — Chemical Substance Information." NextSDS. Available at:[Link]

  • Universitat Autònoma de Barcelona (UAB). "Preparation, separation and characterization of two pyrazolic regioisomers of high purity." Divulga UAB, June 2011. Available at:[Link]

  • ResearchGate / Crystallographic Data. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." ResearchGate, July 2023. Available at:[Link]

Application

Application Note: Formulation and Biological Evaluation of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole Derivatives in Agrochemicals

Executive Summary The incorporation of fluorine into pyrazole scaffolds has revolutionized modern agrochemical design, yielding active ingredients (AIs) with unparalleled metabolic stability, enhanced lipophilicity, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into pyrazole scaffolds has revolutionized modern agrochemical design, yielding active ingredients (AIs) with unparalleled metabolic stability, enhanced lipophilicity, and superior target-site binding affinity[1][2]. Specifically, derivatives of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole have emerged as highly potent pharmacophores in the development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3][4].

This application note provides a comprehensive, self-validating guide for researchers and formulation scientists. It details the mechanistic rationale, physicochemical profiling, and step-by-step protocols for formulating a highly hydrophobic 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivative into a stable 250 g/L Suspension Concentrate (SC), followed by analytical and biological validation workflows.

Introduction & Mechanism of Action (MoA)

The fungicidal efficacy of pyrazole-4-carboxamides is primarily driven by their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs)[5][6]. By binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex (Complex II) located in the inner mitochondrial membrane, these compounds block electron transfer[3][5]. This disruption uncouples the tricarboxylic acid (TCA) cycle from the mitochondrial electron transport chain, halting cellular respiration and ATP production, which ultimately leads to fungal cell death[5][6].

The addition of the 4-fluorophenyl moiety enhances the molecule's ability to penetrate the lipophilic fungal cell membrane while resisting oxidative degradation by fungal cytochrome P450 enzymes[2][4].

SDHI_MoA Succinate Succinate ComplexII Complex II (SDH) Inner Mitochondrial Membrane Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone Electron Transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP ATP Production ComplexIII->ATP Proton Gradient Inhibitor 1-(4-fluorophenyl)-3-methyl -1H-pyrazole derivative Inhibitor->ComplexII Blocks Ubiquinone Binding Site

Figure 1: Mechanism of Action for SDHI fungicides targeting Complex II in the mitochondrial respiratory chain.

Physicochemical Profiling & Formulation Strategy

Due to the highly crystalline nature and extreme hydrophobicity of fluorinated pyrazoles, traditional Emulsifiable Concentrates (ECs) are often unviable, as the AI tends to precipitate out of solution upon dilution[7][8]. Therefore, a Suspension Concentrate (SC) is the optimal delivery system[9]. SCs disperse solid AI particles directly into an aqueous continuous phase, eliminating the need for flammable organic solvents, thereby improving the toxicological profile and reducing crop phytotoxicity[7][8].

Table 1: Typical Physicochemical Properties of the AI
ParameterValueFormulation Implication
Molecular Weight ~300 - 350 g/mol Optimal for systemic mobility.
Melting Point > 95 °CHigh melting point prevents melting during high-shear bead milling[9].
Water Solubility < 0.5 mg/L (at 20°C)Ideal for SC; prevents excessive Ostwald ripening[10].
LogP (Octanol/Water) 3.2 - 3.8Highly lipophilic; requires robust wetting agents for aqueous dispersion.

Experimental Protocols

Protocol 1: Preparation of 250 g/L Suspension Concentrate (SC)

Causality & Rationale: The primary failure mode of an SC is physical instability (sedimentation or Ostwald ripening)[10]. To prevent this, the formulation utilizes a polymeric polycarboxylate dispersant to provide electrosteric stabilization, preventing van der Waals-induced agglomeration[9]. Bead milling is strictly required to reduce the particle size to <5 µm, which maximizes the biological surface area and mathematically minimizes the sedimentation rate according to Stokes' Law[7][11].

Table 2: 250 g/L SC Formulation Recipe
ComponentFunctionConcentration (% w/w)
1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivative Active Ingredient (AI)25.0
Polycarboxylate Ether Primary Dispersant3.0
Sodium Alkyl Naphthalene Sulfonate Wetting Agent1.5
Propylene Glycol Antifreeze Agent5.0
Silicone Emulsion Defoamer0.2
Xanthan Gum (2% aq. gel) Rheology Modifier / Anti-settling10.0
1,2-Benzisothiazolin-3-one (BIT) Biocide / Preservative0.1
Deionized Water Continuous PhaseQ.S. to 100
Step-by-Step Methodology:
  • Aqueous Phase Preparation: In a high-shear mixer vessel, combine Deionized Water, Propylene Glycol, Polycarboxylate Ether, and Sodium Alkyl Naphthalene Sulfonate. Mix at 1,000 RPM for 5 minutes until fully homogenized.

  • AI Hydration (Mill Base): Slowly add the powdered 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivative into the vortex. Add the Silicone Emulsion to suppress foam generation. Mix at 3,000 RPM for 20 minutes to ensure complete wetting of the hydrophobic surfaces[7].

  • Particle Size Reduction (Bead Milling): Transfer the mill base to a horizontal bead mill loaded with 1.0 mm zirconium oxide beads (70% volume fill). Process the slurry at a tip speed of 10 m/s. Monitor the temperature, ensuring it remains below 40°C to prevent crystal phase transitions.

  • In-Process QC: Sample the slurry every 15 minutes and measure particle size via laser diffraction. Continue milling until D90​<5.0μm and D50​≈2.0μm [9][11].

  • Rheology Modification: Transfer the milled dispersion to a low-shear blending tank. Slowly fold in the 2% Xanthan Gum gel and BIT biocide. Mix at 500 RPM for 30 minutes. Note: Xanthan gum creates a pseudoplastic (shear-thinning) network that suspends particles at rest but flows easily when poured[7][10].

SC_Workflow AI Active Ingredient (AI) & Co-formulants Premix High-Shear Pre-mixing (Hydration & Dispersion) AI->Premix Milling Bead Milling (Target D90 < 5 µm) Premix->Milling Slurry transfer Rheology Thickener Addition (Xanthan Gum Network) Milling->Rheology Prevents Ostwald Ripening QC Quality Control (Viscosity, Suspensibility) Rheology->QC QC->Rheology Adjust Viscosity Packaging Final SC Formulation QC->Packaging Pass

Figure 2: Workflow for the preparation and stabilization of the Suspension Concentrate (SC).

Protocol 2: HPLC-UV Quantification of the AI

To validate formulation concentration and assess chemical stability over time (e.g., CIPAC accelerated storage at 54°C for 14 days)[10][11].

  • Sample Preparation: Accurately weigh 0.1 g of the SC formulation into a 50 mL volumetric flask. Dissolve and make up to volume with Acetonitrile. Sonicate for 10 minutes to break the formulation matrix, then filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) = 70:30 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (utilizing the strong chromophore of the conjugated pyrazole-phenyl system).

    • Injection Volume: 10 µL.

  • Analysis: Calculate the AI concentration by comparing the peak area against a highly purified analytical standard curve.

Protocol 3: In Vitro Fungicidal Efficacy Assay (Mycelial Growth Inhibition)

Causality & Rationale: Fungi possess an Alternative Oxidase (AOX) pathway that can bypass Complex II inhibition in vitro, leading to false-negative efficacy results. To accurately determine the intrinsic SDHI activity of the pyrazole derivative, Salicylhydroxamic acid (SHAM) must be added to the agar to block the AOX pathway[5].

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Cool to 50°C.

  • Inhibitor Addition: Add SHAM to the liquid PDA at a final concentration of 100 µg/mL.

  • Treatment Dosing: Dilute the SC formulation in sterile water to create a logarithmic concentration series (e.g., 10, 1, 0.1, 0.01, 0.001 µg AI/mL). Mix these into the cooling PDA and pour into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug of the target pathogen (e.g., Rhizoctonia solani or Botrytis cinerea) in the center of each plate[6][12].

  • Incubation & Measurement: Incubate plates at 25°C in the dark for 72-96 hours. Measure the colony diameter and calculate the percentage of inhibition relative to the untreated control.

  • Data Analysis: Plot the dose-response curve and determine the EC50​ (Effective Concentration inhibiting 50% of mycelial growth) using probit analysis[5].

Table 3: Comparative In Vitro Efficacy ( EC50​ values)

Data is representative of typical fluorinated pyrazole-4-carboxamide SDHIs[5][6][12].

TreatmentRhizoctonia solani EC50​ (µg/mL)Botrytis cinerea EC50​ (µg/mL)
1-(4-fluorophenyl)-3-methyl-1H-pyrazole SC 0.04 - 0.080.15 - 0.25
Fluxapyroxad (Commercial Standard) 0.100.35
Boscalid (Commercial Standard) 0.741.50

Sources

Method

Catalytic Cross-Coupling Reactions with 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole: A Detailed Guide for Researchers

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole scaffold is a privileged motif in modern medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, making them attract...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole scaffold is a privileged motif in modern medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets in drug discovery programs. This guide provides an in-depth exploration of catalytic cross-coupling reactions involving this versatile pyrazole core, offering detailed application notes and step-by-step protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrazole Core

Pyrazoles and their derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active agents.[1][2][3][4][5] The unique structural features of the pyrazole ring allow for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activities. The presence of the 1-(4-fluorophenyl) group, in particular, can enhance metabolic stability and binding affinity to target proteins.[6] This guide focuses on the strategic functionalization of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole core through powerful catalytic cross-coupling reactions, unlocking a vast chemical space for the synthesis of novel compounds with therapeutic potential.

Strategic Functionalization: The Gateway to Diversity

Direct catalytic cross-coupling reactions on an unactivated C-H bond of the pyrazole ring can be challenging. A more robust and widely applicable strategy involves the initial halogenation of the pyrazole core, typically at the C4 position, to provide a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.

Protocol 1: Regioselective Iodination of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole at the C4 Position

This protocol describes a method for the selective iodination of the pyrazole ring at the C4 position, a crucial step for subsequent cross-coupling reactions. The procedure is adapted from established methods for similar pyrazole systems.[1][2]

Rationale: The C4 position of the 1-aryl-3-methyl-1H-pyrazole is electronically activated and sterically accessible for electrophilic substitution. Ceric ammonium nitrate (CAN) in the presence of molecular iodine provides a mild and efficient system for this transformation.[7]

Experimental Protocol:

  • To a solution of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL), add ceric ammonium nitrate (CAN) (1.1 mmol) and elemental iodine (1.3 mmol).

  • Stir the reaction mixture at reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically overnight), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to quench any remaining iodine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

The synthesized 4-iodo-pyrazole serves as a versatile building block for a range of powerful C-C and C-N bond-forming reactions. The following sections provide detailed protocols and mechanistic insights for key cross-coupling methodologies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted pyrazoles.[8][9][10][11][12]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands are commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation.[13]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.

Catalytic Cycle Visualization:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-X 4-Iodo-pyrazole Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) + Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

  • In a reaction vial, combine 4-iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 mmol), the desired aryl or vinyl boronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), or a combination of Pd(OAc)₂ (0.05 mmol) and a phosphine ligand like SPhos (0.1 mmol).

  • Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted pyrazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10080-98
PdCl₂(dppf)Cs₂CO₃DME/H₂O8570-90
Heck-Mizoroki Reaction: Alkenylation of the Pyrazole Core

The Heck-Mizoroki reaction is a powerful tool for the formation of C-C bonds between the pyrazole and various alkenes, leading to the synthesis of vinyl-substituted pyrazoles.[12][13][14]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂.

  • Ligand: Phosphine ligands are commonly used, with their choice influencing the reaction efficiency. For electron-rich pyrazoles, ligands like P(o-tol)₃ or phosphite ligands can be effective.

  • Base: An inorganic or organic base (e.g., Et₃N, K₂CO₃, NaOAc) is required to neutralize the hydrogen halide formed during the catalytic cycle.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Catalytic Cycle Visualization:

Heck_Mizoroki_Reaction cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Alkene-Complex Alkene-Complex Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Sigma-Alkyl-Pd(II) Sigma-Alkyl-Pd(II) Alkene-Complex->Sigma-Alkyl-Pd(II) Migratory Insertion Sigma-Alkyl-Pd(II)->Pd(0)L2 Beta-Hydride Elimination Base Base Sigma-Alkyl-Pd(II)->Base + HX Substituted-Alkene Alkenylated Product Sigma-Alkyl-Pd(II)->Substituted-Alkene Ar-X 4-Iodo-pyrazole Ar-X->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Alkene-Complex

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol 3: Heck-Mizoroki Reaction of 4-Iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

  • To a sealed tube, add 4-iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 mmol), the desired alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable ligand such as P(o-tol)₃ (0.04 mmol).

  • Add a base, for example, triethylamine (2.0 mmol), and a solvent like DMF (5 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-alkenyl-pyrazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF11065-85
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile10060-80
Pd₂ (dba)₃ / P(t-Bu)₃NaOAcDioxane12070-90
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize 4-alkynyl-pyrazoles by reacting the 4-iodo-pyrazole with terminal alkynes.

Causality Behind Experimental Choices:

  • Dual Catalyst System: This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to deprotonate the terminal alkyne, forming the reactive copper acetylide.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.

Catalytic Cycle Visualization:

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Alkynylated Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR H-C≡CR Terminal Alkyne Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR + Base, Cu(I)X Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) Ar-X 4-Iodo-pyrazole Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 4: Sonogashira Coupling of 4-Iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

  • To a Schlenk flask, add 4-iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) under an inert atmosphere (argon or nitrogen).

  • Add a degassed solvent such as triethylamine (10 mL) or a mixture of THF and diisopropylamine.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the 4-alkynyl-pyrazole.

Catalyst SystemCo-catalystBase/SolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃N25-5070-95
Pd(OAc)₂ / PPh₃CuITHF/i-Pr₂NH4065-90
PdCl₂(dppf)CuIDMF/Et₃N6070-92
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of 4-amino-pyrazole derivatives from the corresponding 4-halo-pyrazole and a wide range of amines.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for this reaction. Ligands like BINAP, Xantphos, or specialized biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are highly effective.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being the most common.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Catalytic Cycle Visualization:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Aminated Product Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Ar-X 4-Iodo-pyrazole Ar-X->Ar-Pd(II)-X(L2) HNR'R'' Amine HNR'R''->Ar-Pd(II)-NR'R''(L2) + Base Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 5: Buchwald-Hartwig Amination of 4-Iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

  • In a glovebox or under an inert atmosphere, charge a reaction vial with 4-iodo-1-(4-fluorophenyl)-3-methyl-1H-pyrazole (1.0 mmol), the desired amine (1.2 mmol), and a strong base such as NaOtBu (1.4 mmol).

  • Add the palladium pre-catalyst, for example, Pd₂(dba)₃ (0.01 mmol), and a suitable ligand like BINAP (0.03 mmol).

  • Add anhydrous, degassed toluene or dioxane (5 mL).

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to obtain the 4-amino-pyrazole derivative.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene10070-90
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11065-85
RuPhos Pd G3LHMDSTHF8075-95

Direct C-H Functionalization: An Emerging Frontier

While pre-functionalization via halogenation is a reliable strategy, direct C-H activation and functionalization of the pyrazole ring represents a more atom-economical and elegant approach.[3][5] Research in this area is rapidly evolving, with methods being developed for the direct arylation, alkenylation, and amination of C-H bonds on the pyrazole core, often at the C5 position. These reactions typically employ a palladium catalyst and a directing group to achieve regioselectivity. While a detailed protocol for the direct C-H functionalization of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole is beyond the scope of this guide due to the substrate-specific nature of these reactions, researchers are encouraged to explore the burgeoning literature in this field for cutting-edge synthetic strategies.

Conclusion and Future Outlook

The catalytic cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the functionalization of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole scaffold. By leveraging these robust and well-established methodologies, researchers can efficiently generate diverse libraries of novel pyrazole derivatives for evaluation in drug discovery and materials science applications. The continued development of more efficient and selective catalysts, along with the advancement of direct C-H functionalization techniques, will undoubtedly further expand the synthetic possibilities and solidify the importance of the pyrazole core in the development of new functional molecules.

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  • Anonymous. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Anonymous. (n.d.). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Anonymous. (n.d.). Intramolecular Heck reaction. Wikipedia. [Link]

  • Anonymous. (n.d.). heck-mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES. [Link]

  • Anonymous. (n.d.). 104332 PDFs | Review articles in PYRAZOLES. ResearchGate. [Link]

  • Anonymous. (n.d.). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Anonymous. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Anonymous. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Okayama University. [Link]

  • Anonymous. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole Synthesis

Welcome to the Application Support Center. Synthesizing 1-aryl-3-methylpyrazoles—specifically 1-(4-fluorophenyl)-3-methyl-1H-pyrazole—frequently presents researchers with a dual challenge: achieving high overall conversi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing 1-aryl-3-methylpyrazoles—specifically 1-(4-fluorophenyl)-3-methyl-1H-pyrazole—frequently presents researchers with a dual challenge: achieving high overall conversion while strictly controlling the regioselectivity to avoid the undesired 5-methyl isomer.

As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol to transition your workflow from a thermodynamically mixed system to a highly controlled, kinetically driven process.

Part 1: Core Troubleshooting & FAQs

Q1: Why am I getting a nearly 1:1 mixture of 3-methyl and 5-methyl pyrazole isomers, and how can I improve the regioselectivity? A: If you are running the cyclocondensation of 4-fluorophenylhydrazine with a 1,3-dicarbonyl equivalent (like 4,4-dimethoxy-2-butanone) in a polar protic solvent such as ethanol, you are operating under thermodynamic control[1]. Protic solvents hydrogen-bond with the intermediate 5-hydroxypyrazoline, slowing down the final dehydration step. This delay allows the intermediate hydrazone to equilibrate between the 3-methyl and 5-methyl pre-cyclization states, resulting in poor selectivity[2].

The Solution: Switch to a strongly dipolar aprotic solvent (e.g., N,N-Dimethylacetamide [DMAc] or DMF) and add a strong acid catalyst (50 mol% of 10 N HCl) at room temperature[2]. The aprotic environment destabilizes the intermediate, while the acid nearly instantaneously catalyzes the second dehydration step. This locks the reaction into the kinetically favored 3-methyl isomer before thermodynamic equilibration can occur[2].

Q2: My overall yield is low (<50%) despite complete consumption of the hydrazine starting material. What is causing this? A: This is typically caused by the auto-oxidation of the arylhydrazine. Free 4-fluorophenylhydrazine is highly susceptible to oxidation by atmospheric oxygen, forming reactive radical species and diazonium salts that polymerize into dark, insoluble tars. The Solution: Always use the hydrochloride salt (4-fluorophenylhydrazine hydrochloride), which is significantly more stable against oxidation[2]. Additionally, degas your DMAc solvent with nitrogen prior to the reaction to purge dissolved oxygen.

Q3: The reaction stalls at the intermediate stage. How do I force it to completion? A: Stalling usually occurs at the 5-hydroxypyrazoline intermediate stage because water elimination is the rate-limiting step. If you are not using an acid catalyst, the reaction relies on ambient thermal energy to drive off water. By introducing 10 N aqueous HCl, you protonate the hydroxyl group, turning it into a superior leaving group ( −OH2+​ ), which accelerates the dehydration step and drives the reaction to >95% yield[2].

Part 2: Quantitative Data & Solvent Effects

The choice of solvent and catalyst fundamentally alters the reaction pathway. The table below summarizes the expected outcomes when condensing 4-fluorophenylhydrazine with a 1,3-dicarbonyl equivalent under various conditions[2],[1].

Solvent SystemAdditive / CatalystTemperatureOverall Yield (%)Regioselectivity (3-Me : 5-Me)Mechanism Control
Ethanol (EtOH)NoneReflux (78 °C)60 - 65%~ 55 : 45Thermodynamic
Acetic Acid (AcOH)NoneRoom Temp70 - 75%~ 60 : 40Mixed
DMFNoneRoom Temp75 - 80%~ 85 : 15Kinetic
DMAc 10 N HCl (50 mol%) Room Temp 95 - 98% > 98 : 2 Strict Kinetic

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes the DMAc/HCl methodology to ensure maximum yield and purity of the 3-methyl isomer.

Reagents Required:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (1.05 equiv)

  • N,N-Dimethylacetamide (DMAc, anhydrous) (0.5 M)

  • 10 N Aqueous HCl (0.5 equiv)

Step-by-Step Methodology:

  • Preparation & Inerting: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-fluorophenylhydrazine hydrochloride in anhydrous DMAc. Purge the flask with nitrogen for 5 minutes. Causality: The nitrogen atmosphere prevents oxidative degradation of the hydrazine, preserving the active titer.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add 4,4-dimethoxy-2-butanone dropwise over 15 minutes.

  • Acid Catalysis: Slowly add 10 N aqueous HCl (50 mol%) dropwise to the chilled mixture. Causality: The acid acts as the critical trigger for the subsequent dehydration step, bypassing the thermodynamic trap.

  • Kinetic Cyclization: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

    • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. The intermediate hydrazone mass must be completely absent, replaced by the target pyrazole mass [M+H]+=177.08 .

  • Quench & Extraction: Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO3​ to neutralize the acid. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Solvent Removal: Wash the combined organic layers with 5% aqueous LiCl ( 2×20 mL) to pull any residual DMAc into the aqueous phase. Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Isolation: The resulting crude product is typically >98% pure 1-(4-fluorophenyl)-3-methyl-1H-pyrazole. If further polishing is required, recrystallize from a heptane/toluene mixture.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergence between kinetic and thermodynamic control during the synthesis.

Pathway Start 4-Fluorophenylhydrazine + 1,3-Dicarbonyl Eq. Intermediate Hydrazone Intermediate (Nucleophilic Attack) Start->Intermediate Acid Catalysis (-H2O) Target 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (Major Target Isomer) Intermediate->Target Aprotic Solvent (DMAc) + HCl (10 N), RT Byproduct 1-(4-fluorophenyl)-5-methyl-1H-pyrazole (Minor Undesired Isomer) Intermediate->Byproduct Protic Solvent (EtOH) Reflux

Reaction pathway and regioselectivity divergence in 1-(4-fluorophenyl)-3-methyl-1H-pyrazole synthesis.

References

[2] Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(18), 3267-3270. URL:[Link]

[1] Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2021). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 26(11), 3199. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-fluorophenyl)-3-methyl-1H-pyrazole Solubility in DMSO

Welcome to the Compound Management Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and precipitation issues with 1-(4-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Compound Management Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility and precipitation issues with 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (a common building block and fragment library constituent) when formulated in Dimethyl Sulfoxide (DMSO).

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative parameters, and self-validating protocols to ensure the integrity of your screening libraries.

Diagnostic Workflow for DMSO Precipitation

Use the following decision tree to identify the root cause of compound precipitation in your stocks.

TroubleshootingWorkflow Start Precipitate Observed in DMSO Stock CheckConc Is stock concentration > 10 mM? Start->CheckConc HighConc Dilute to ≤ 10 mM or use co-solvents CheckConc->HighConc Yes CheckWater Was DMSO exposed to ambient moisture? CheckConc->CheckWater No WaterYes Water uptake reduces solubility. Use anhydrous DMSO. CheckWater->WaterYes Yes CheckFT Has the aliquot undergone multiple freeze-thaw cycles? CheckWater->CheckFT No FTYes Nucleation induced by freezing. Aliquots should be single-use. CheckFT->FTYes Yes Rescue Apply bath sonication (37°C) for 3-5 mins to redissolve. CheckFT->Rescue No

Workflow for diagnosing and resolving pyrazole precipitation in DMSO.

Frequently Asked Questions (Mechanistic Causality)

Q: Why is 1-(4-fluorophenyl)-3-methyl-1H-pyrazole specifically crashing out of my 10 mM DMSO stock after a few days? A: While pyrazoles generally possess favorable solubility profiles, the addition of a 4-fluorophenyl moiety increases the compound's lipophilicity and crystal lattice energy. DMSO is highly hygroscopic; when exposed to the atmosphere during pipetting or unsealed storage, it rapidly absorbs water[1]. Even a minor increase in water content (e.g., 2-5%) drastically alters the solvent's dielectric constant. This shifts the fluorinated pyrazole from a stable solution into a metastable supersaturated zone, ultimately triggering thermodynamic precipitation[1][2].

Q: I store my DMSO stocks at -20°C to preserve them. Why do I see heavy precipitation upon thawing? A: DMSO has a relatively high freezing point of approximately 18.5°C. When you place the stock at -20°C, the pure DMSO solvent crystallizes first. This process locally concentrates both the absorbed water and the pyrazole compound in the remaining microscopic liquid phase[1][3]. This extreme, localized supersaturation acts as a catalyst for nucleation. Upon thawing, the compound is now in its lowest-energy, most thermodynamically stable crystalline form, which requires significant activation energy to redissolve and will not spontaneously go back into solution at room temperature[1][4].

Q: Does sonication actually fix the problem, or does it just mask it? A: Sonication is a highly effective rescue mechanism, but it is kinetically driven. Bath sonication (typically 20-40 kHz) induces acoustic cavitation—the formation and rapid collapse of microbubbles that generate localized high temperatures and pressure gradients[4][5]. This immense localized energy breaks the crystal lattice of the precipitated 1-(4-fluorophenyl)-3-methyl-1H-pyrazole, forcing it back into solution[4]. However, if the underlying issue (such as high water content in the DMSO) remains unaddressed, the redissolved state is only kinetically trapped; it is thermodynamically unstable and will likely precipitate again over time[4].

Quantitative Solubilization Parameters

To maintain the integrity of your drug discovery assays, adhere to the following empirically derived thresholds for handling fluorinated pyrazole derivatives in DMSO.

ParameterCritical ThresholdImpact on Pyrazole SolubilityRecommended Action
Water Content in DMSO > 2% (v/v)Decreases solubility by up to 50%, forcing compound into a metastable state.Use strictly anhydrous DMSO (<0.1% water); store bulk solvent over molecular sieves.
Freeze-Thaw Cycles > 3 cyclesInduces irreversible nucleation and promotes the lowest-energy crystalline polymorph.Aliquot stocks into single-use volumes; store at room temp in a desiccator if used within 48h.
Sonication Temperature > 50°CRisk of thermal degradation or alteration of the pyrazole ring structure.Maintain ultrasonic bath at 37°C–40°C for maximum 3 to 5-minute intervals.
Stock Concentration > 10 mMHigh risk of precipitation due to exceeding the thermodynamic solubility limit.Cap stock concentrations at 10 mM for fluorinated fragments to ensure assay reliability.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

This protocol ensures the compound is solubilized under conditions that prevent premature nucleation.

  • Thermal Equilibration: Transfer the sealed vial of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole powder from cold storage to a desiccator. Allow it to equilibrate to room temperature for 30 minutes. Causality: Opening cold vials causes ambient humidity to condense directly onto the powder, introducing water before the solvent is even added.

  • Gravimetric Measurement: Weigh the required mass into a pre-dried, amber glass vial. (e.g., For a 10 mM stock, weigh 2.05 mg of the compound, MW ~205.22 g/mol [6], for every 1 mL of solvent).

  • Anhydrous Solvation: Working rapidly or inside a nitrogen-purged glove box, add anhydrous DMSO (≥99.9% purity, <0.1% water).

  • Dissolution & Validation: Vortex the vial gently for 60 seconds.

    • Self-Validation Step: Hold the vial against a dark, light-scattering background under a bright overhead light. The solution must be completely optically clear. If a Tyndall effect (scattering of light by suspended particles) is observed, micro-crystals are still present.

  • Aliquotting: Dispense the solution into single-use polypropylene tubes with O-ring sealed caps. Purge the headspace of each tube with argon gas before sealing to displace atmospheric moisture.

Protocol B: Rescue of Precipitated Stocks (Controlled Sonication)

Use this protocol to salvage plates or tubes where precipitation has already occurred.

  • Visual Inspection: Confirm the presence of precipitation, which typically presents as a white, opaque crystalline solid at the bottom of the tube or well[3].

  • Thermal Priming: Place the sealed tube in a dry block heater set to 37°C for 10 minutes. Do not exceed 50°C to prevent thermal degradation of the compound[5].

  • Acoustic Cavitation: Transfer the tube to an ultrasonic bath (20-40 kHz) pre-warmed to 37°C. Sonicate for 3 minutes[5].

  • Centrifugal Validation: Remove the tube and centrifuge briefly (1,000 x g for 30 seconds).

    • Self-Validation Step: Inspect the conical tip of the tube. Centrifugation will drive any remaining undissolved micro-crystals into a visible pellet. If the tip is completely clear, the rescue is successful.

  • Secondary Intervention: If a pellet remains, the thermodynamic limit of the solvent has been compromised (likely via water uptake). Add 5% (v/v) of a biologically compatible co-solvent (e.g., Tween-80 or absolute ethanol) if your downstream assay tolerates it, and repeat the sonication step.

References

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles, Ziath,[Link]

  • Compound precipitation in high-concentration DMSO solutions, PubMed (National Institutes of Health),[Link]

  • Samples in DMSO: What an end user needs to know, Ziath,[Link]

  • What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO?, ResearchGate,[Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions, ResearchGate,[Link]

  • 1-(4-fluorophenyl)-3-methyl-1h-pyrazole-5-amine, Tradeindia,[Link]

Sources

Troubleshooting

optimizing temperature conditions for 1-(4-fluorophenyl)-3-methyl-1H-pyrazole formation

Topic: Optimizing Temperature and Regioselectivity for 1-(4-fluorophenyl)-3-methyl-1H-pyrazole Formation Welcome to the Technical Support Portal. This guide is engineered for drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Temperature and Regioselectivity for 1-(4-fluorophenyl)-3-methyl-1H-pyrazole Formation

Welcome to the Technical Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity challenges during pyrazole scaffold construction. By leveraging kinetic vs. thermodynamic control and strategic protecting group chemistry, this guide provides field-proven methodologies to isolate the 3-methyl regioisomer with >99% purity.

Diagnostic Workflow: Regioselectivity Troubleshooting

When synthesizing 1-(4-fluorophenyl)-3-methyl-1H-pyrazole from 4-fluorophenylhydrazine and an unsymmetrical 1,3-dicarbonyl equivalent, the primary failure mode is the formation of the 5-methyl isomer impurity. Use the decision tree below to diagnose and correct reaction parameters.

Troubleshooting Start Analyze Regioisomer Ratio (Target: 3-Methyl Pyrazole) CheckImpurity Is 5-Methyl isomer > 5%? Start->CheckImpurity CheckSalt Using Hydrazine HCl salt without buffer? CheckImpurity->CheckSalt Yes AddBuffer Add NaOAc to prevent premature acetal hydrolysis CheckSalt->AddBuffer Yes CheckTemp Initial addition temp > 25°C? CheckSalt->CheckTemp No LowerTemp Maintain 0-5°C during hydrazone formation CheckTemp->LowerTemp Yes CheckSolvent Using aprotic solvent (e.g., DMSO)? CheckTemp->CheckSolvent No SwitchSolvent Switch to polar protic (EtOH or HFIP) CheckSolvent->SwitchSolvent Yes

Decision tree for troubleshooting regioselectivity in 3-methyl pyrazole synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I getting a mixture of 3-methyl and 5-methyl pyrazoles? A: Regioselectivity issues arise when an unsymmetrical 1,3-dicarbonyl compound has two competing electrophilic sites[1]. The terminal nitrogen (-NH₂) of 4-fluorophenylhydrazine is significantly more nucleophilic than the internal nitrogen (-NH-Ar). If exposed to a free 1,3-dicarbonyl (like acetylacetaldehyde), the -NH₂ will kinetically attack the most electrophilic site (the aldehyde), ultimately placing the methyl group at the 5-position. Mixtures occur when reaction conditions allow for competing attack pathways or thermodynamic equilibration[2].

Q2: How does temperature dictate the formation of the 3-methyl isomer over the 5-methyl isomer? A: To synthesize the 3-methyl isomer, we must invert the natural electrophilic preference. This is achieved by using an acetal-protected dicarbonyl (4,4-dimethoxy-2-butanone), which masks the aldehyde. Temperature dictates the integrity of this kinetic pathway[3]. At low temperatures (0–5 °C), the acetal is stable, forcing the -NH₂ to attack the only available electrophile: the C2 ketone. Elevated temperatures during this initial phase cause premature acetal cleavage, exposing the highly reactive aldehyde and shifting the product distribution toward the 5-methyl isomer[4].

Q3: Can solvent choice influence the reaction outcome? A: Yes. Recent advances demonstrate that solvent selection can act as a switch for regioselectivity. Highly polar protic solvents, such as hexafluoroisopropanol (HFIP) or ethanol, stabilize the transition state leading to the 3-substituted pyrazole via hydrogen bonding[5]. Conversely, aprotic solvents like DMSO favor the 5-substituted isomer[5].

Mechanistic Pathway: The Acetal Masking Strategy

Mechanism Reactants 4-Fluorophenylhydrazine + 4,4-Dimethoxy-2-butanone Step1 Step 1: Kinetic Condensation (0-5°C, Neutral pH) Reactants->Step1 Premature Premature Acetal Hydrolysis (High Temp / Acidic) Reactants->Premature Poor Temp Control Hydrazone C2-Hydrazone Intermediate (Acetal Intact) Step1->Hydrazone Step2 Step 2: Acidic Hydrolysis & Cyclization (80°C, HCl added) Hydrazone->Step2 Product 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole (Exclusive Product) Step2->Product Aldehyde Free Acetylacetaldehyde Premature->Aldehyde SideProduct 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole (Impurity) Aldehyde->SideProduct Attack at Aldehyde

Mechanistic pathway highlighting the critical role of temperature and acetal protection.

Quantitative Data: Temperature & Condition Matrix

The table below summarizes the quantitative impact of temperature and pH on the regiochemical outcome. A two-step, one-pot procedure is strictly required to maximize the 3-methyl isomer[5].

Reaction PhaseTemp (°C)pH / AdditiveIntermediate / Product StateRegioisomeric Ratio (3-Me : 5-Me)
Hydrazone Formation0–5Neutral (NaOAc buffer)C2-Hydrazone (Acetal intact)> 99:1
Hydrazone Formation25Acidic (Unbuffered HCl salt)Premature Acetal Hydrolysis60:40
Cyclization80Acidic (HCl added)1-(4-fluorophenyl)-3-methyl-1H-pyrazole> 99:1
Direct One-Pot80AcidicMixture of Isomers45:55

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the cyclization step blindly; analytical verification of the intermediate is required to guarantee regioselectivity.

Phase 1: Kinetically Controlled Hydrazone Formation
  • System Preparation: Equip a thoroughly dried 100 mL round-bottom flask with a magnetic stirrer and an internal temperature probe.

  • Substrate Dissolution: Dissolve 4,4-dimethoxy-2-butanone (1.0 eq, 10.0 mmol) in 20 mL of anhydrous ethanol (or HFIP for enhanced selectivity).

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath.

  • Hydrazine Buffering: In a separate vial, neutralize 4-fluorophenylhydrazine hydrochloride (1.05 eq, 10.5 mmol) with sodium acetate (1.1 eq) in 10 mL of ethanol. Causality Note: Buffering is critical. Free HCl from the hydrazine salt will prematurely cleave the acetal at room temperature, destroying regioselectivity[1].

  • Addition: Add the neutralized hydrazine solution dropwise to the dicarbonyl equivalent over 30 minutes, strictly maintaining the internal temperature below 5 °C[3].

  • Self-Validation Checkpoint: Stir for 2 hours at 5 °C. Pull a 50 µL aliquot, quench with cold water, and analyze via LC-MS. Do not proceed unless >95% conversion to the acyclic C2-hydrazone is confirmed (look for the m/z corresponding to the intact acetal). If the mass of the cyclized pyrazole is present at this stage, temperature control was lost.

Phase 2: Thermodynamically Driven Cyclization
  • Acetal Cleavage: Once the C2-hydrazone is validated, add 2.0 M aqueous HCl (2.0 eq) to the reaction mixture in one portion.

  • Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 80 °C (reflux) for 3 hours. The acid hydrolyzes the acetal to the highly reactive aldehyde, which is immediately trapped by the internal secondary amine of the hydrazone[2].

  • Self-Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 3:1). The intermediate hydrazone spot must completely disappear, replaced by a single lower-polarity spot corresponding to the pyrazole.

  • Workup & Isolation: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from an ethanol/water mixture to yield pure 1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

References

  • Benchchem. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." Benchchem Technical Support.
  • Benchchem. "Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis." Benchchem Technical Support.
  • Muravev, A. A., et al. "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor." Molecules (MDPI).
  • Topchiy, M. A., et al. "Mild and regioselective synthesis of 3-CF3-pyrazoles via AgOTf catalyzed reaction of CF3-ynones with hydrazines.
  • Muzalevskiy, V. M., et al. "Selective, Metal-Free Approach to 3- or 5-CF3-Pyrazoles: Solvent Switchable Reaction of CF3-Ynones with Hydrazines.
  • Faria, J. V., et al.

Sources

Optimization

reducing byproducts in 1-(4-fluorophenyl)-3-methyl-1H-pyrazole condensation reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the condens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the condensation of 4-fluorophenylhydrazine and 1,3-dicarbonyl compounds.

When synthesizing 1-(4-fluorophenyl)-3-methyl-1H-pyrazole, the primary modes of failure are poor regioselectivity (yielding the 5-methyl isomer) and the formation of oxidative degradation byproducts. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure high-purity yields.

Mechanistic Overview: The Regioselectivity Challenge

The classical Knorr pyrazole synthesis proceeds via a hydrazone intermediate. When an unsymmetrical 1,3-dicarbonyl reacts with 4-fluorophenylhydrazine, the initial nucleophilic attack can occur at either carbonyl carbon.

If the reaction is run under thermodynamic control (e.g., in protic solvents like ethanol), the hydrazone intermediates rapidly equilibrate, leading to a mixture of the 3-methyl and 5-methyl regioisomers[1]. To suppress the 5-methyl byproduct, the reaction must be forced into kinetic control . By utilizing strongly dipolar aprotic solvents and an acid catalyst, we can lock the initial attack and force a rapid secondary dehydration before equilibration occurs[2].

Pathway Reactants 4-Fluorophenylhydrazine + 1,3-Dicarbonyl IntA Hydrazone A (Attack at C1) Reactants->IntA Kinetic Control (DMAc/DMF) IntB Hydrazone B (Attack at C3) Reactants->IntB Thermodynamic (EtOH/AcOH) Prod1 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole (Desired Target) IntA->Prod1 Fast Dehydration (HCl Catalyzed) Prod2 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole (Undesired Byproduct) IntB->Prod2 Slow Dehydration

Caption: Competing reaction pathways in Knorr pyrazole synthesis dictating regioselectivity.

Troubleshooting FAQs

Q1: I am getting a nearly 1:1 mixture of 3-methyl and 5-methyl regioisomers. How do I suppress the 5-methyl byproduct? A1: The root cause is your solvent system. Protic solvents (ethanol, acetic acid) facilitate hydrogen bonding that allows the hydrazone intermediates to interconvert[2]. Switch to a strongly dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). Furthermore, add 50 mol% of 10 N aqueous HCl. The acid specifically catalyzes the second dehydration step, rapidly cyclizing the kinetic hydrazone intermediate into the 3-methyl pyrazole before it can equilibrate to the 5-methyl form[2]. Alternatively, specialized fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can be used, as their unique hydrogen-bonding networks direct the initial attack to favor a single pathway[1].

Q2: My reaction mixture turns dark brown, and LC-MS shows significant baseline impurities alongside my product. What is degrading? A2: 4-Fluorophenylhydrazine is highly susceptible to auto-oxidation, especially in the presence of atmospheric oxygen or trace metals, forming diazonium species and biphenyl dimers. To prevent this, always use the hydrochloride salt (4-fluorophenylhydrazine hydrochloride) rather than the free base; the protonated amine is significantly more stable against oxidation[3]. Additionally, thoroughly degas your solvents by sparging with nitrogen or argon for 15 minutes prior to reagent addition.

Q3: Standard 1H-NMR is ambiguous for distinguishing the isomers. How can I definitively prove I have the 3-methyl isomer? A3: 1D NMR is often insufficient due to overlapping aromatic and aliphatic chemical shifts. You must utilize 2D Nuclear Overhauser Effect Spectroscopy (NOESY)[1]. In the undesired 5-methyl isomer, you will observe a strong NOE cross-peak between the pyrazole methyl protons and the ortho-protons of the 4-fluorophenyl ring due to their spatial proximity. In the desired 3-methyl isomer, this cross-peak is entirely absent[2].

Workflow Start High Byproduct Formation Detected via LC-MS/NMR Q1 Is the 5-methyl regioisomer the primary impurity? Start->Q1 A1_Yes Switch to DMAc + 50 mol% HCl or use TFE solvent Q1->A1_Yes Yes A1_No Are oxidation byproducts present (e.g., dimers)? Q1->A1_No No A2_Yes Degas solvents with N2; Use hydrazine HCl salt A1_No->A2_Yes Yes A2_No Unreacted starting materials? Optimize temp/time A1_No->A2_No No

Caption: Troubleshooting logic tree for identifying and resolving pyrazole synthesis byproducts.

Quantitative Data: Solvent & Additive Effects

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity for 1-aryl-3-methylpyrazole synthesis.

Solvent SystemAdditiveReaction ControlRatio (3-Methyl : 5-Methyl)Expected Yield
EthanolNoneThermodynamic~ 1 : 160 - 65%
Acetic AcidNoneThermodynamic~ 2 : 170 - 75%
TFE (Trifluoroethanol)NoneH-Bond Directed95 : 585 - 88%
DMAcNoneKinetic9 : 180 - 85%
DMAc 50 mol% 10 N HCl Kinetic + Fast Dehydration > 99 : 1 90 - 98%

Data synthesized from established regioselective methodologies[1][2].

Self-Validating Experimental Protocol

This protocol utilizes the DMAc/HCl system to ensure >99:1 regioselectivity while preventing oxidative degradation. It is designed as a self-validating workflow, meaning each step contains a verification checkpoint.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried, round-bottom flask with N,N-dimethylacetamide (DMAc) (0.5 M relative to limiting reagent).

  • Sparge the DMAc with dry nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Add 4-fluorophenylhydrazine hydrochloride (1.0 equiv). Validation: Ensure the salt is a free-flowing, light-colored powder. Dark brown/black powder indicates pre-existing oxidation; discard if observed.

Step 2: Condensation & Cyclization

  • Add the 1,3-dicarbonyl equivalent (e.g., 1,1-dimethoxy-3-butanone) (1.05 equiv) dropwise at room temperature (20–25 °C).

  • Immediately add 10 N aqueous HCl (0.50 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the starting hydrazine. LC-MS should show a dominant peak for the desired mass (m/z [M+H]+) with <1% of the regioisomer mass peak.

Step 3: Workup & Isolation

  • Quench the reaction by pouring it into a vigorously stirred mixture of ice water and saturated aqueous NaHCO3 (to neutralize the HCl).

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NOESY NMR): Dissolve a crude sample in CDCl3. Run a 2D NOESY experiment. Confirm the absence of a cross-peak between the pyrazole C5-H (or C5-methyl if applicable) and the ortho-fluorophenyl protons to validate absolute regiochemistry[2].

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. Organic Chemistry Portal. URL: [Link]

  • Harigae, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Pharmaceuticals. URL: [Link]

  • Reiss, R., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Resolution for 1-(4-fluorophenyl)-3-methyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing peak resolution, tailing, or co-elution challenges when analyzing 1-(4-fluorophenyl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing peak resolution, tailing, or co-elution challenges when analyzing 1-(4-fluorophenyl)-3-methyl-1H-pyrazole .

Chemical Profiling & Root Cause Analysis

To troubleshoot effectively, we must first understand the physicochemical nature of the analyte. 1-(4-fluorophenyl)-3-methyl-1H-pyrazole is a highly hydrophobic, weakly basic molecule. Its behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is governed by two critical structural features:

  • The Pyrazole Nitrogen (Weak Base): Unsubstituted pyrazoles typically have a conjugate acid pKa of ~2.5. The electron-withdrawing nature of the 4-fluorophenyl group lowers this pKa further. However, at a neutral or mid-range mobile phase pH (pH 5–7), residual silanol groups (Si-OH) on standard silica-based columns become ionized (Si-O⁻). The pyrazole nitrogen acts as a hydrogen bond donor/acceptor or undergoes trace ion-exchange with these active silanols, leading to severe peak tailing 1[1].

  • Regioisomeric Synthesis Byproducts: The synthesis of this compound (often via the condensation of 4-fluorophenylhydrazine with a 1,3-diketone) inherently produces the positional isomer 1-(4-fluorophenyl)-5-methyl-1H-pyrazole 2[2]. Because the 3-methyl and 5-methyl regioisomers have virtually identical hydrophobicity (LogP), standard C18 columns fail to resolve them, resulting in merged or split peaks.

Troubleshooting Guide (FAQs)

Q1: My main peak has a distinct shoulder or appears as a split peak, even though my standard is highly pure. What is causing this? A1: This is a classic symptom of regioisomeric co-elution. The 5-methyl regioisomer is co-eluting with your 3-methyl target. Because their aliphatic and hydrophobic footprints are identical, a standard C18 column cannot distinguish them. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns leverage π−π interactions, dipole-dipole interactions, and strict shape selectivity to differentiate positional isomers that C18 columns cannot 3[3].

Q2: The peak is tailing severely (Asymmetry factor > 1.5). How do I restore a Gaussian peak shape? A2: Tailing for basic pyrazoles is driven by secondary interactions with unbonded silanols on the silica matrix. You must neutralize this ion-exchange mechanism. Solution: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. At pH 2.0, the acidic silanol groups (pKa ~3.5–4.5) are fully protonated (Si-OH) and neutral, completely shutting down secondary ionic interactions 4[4]. Alternatively, utilize a heavily end-capped or polar-embedded C18 column.

Q3: I switched to a PFP column, but the resolution between the 3-methyl and 5-methyl isomers is still poor. What mobile phase adjustment is needed? A3: If you are using Acetonitrile (ACN) as your organic modifier, switch to Methanol (MeOH) . Acetonitrile is a π -electron-rich solvent that competes with the analyte for the π−π active sites on the PFP stationary phase. Methanol is protic and lacks π electrons, allowing the PFP phase to interact fully with the fluorophenyl and pyrazole rings of your analytes, maximizing shape selectivity 5[5].

Diagnostic Visualizations

G Start Poor Peak Resolution Observed CheckShape Analyze Peak Shape Start->CheckShape Tailing Severe Tailing (As > 1.5) CheckShape->Tailing Asymmetry Coelution Shoulder / Split Peak (Rs < 1.5) CheckShape->Coelution Overlap pHAdjust Lower pH to < 2.5 (Suppress Silanols) Tailing->pHAdjust ColumnChange Use End-capped or Polar-embedded C18 Tailing->ColumnChange PFPColumn Switch to PFP Column (Regioisomer Separation) Coelution->PFPColumn Isomer Suspected SolventMatch Match Sample Solvent to Mobile Phase Coelution->SolventMatch Solvent Effect Success Resolution Achieved (Rs > 2.0) pHAdjust->Success ColumnChange->Success PFPColumn->Success SolventMatch->Success

Fig 1. Logical workflow for troubleshooting and optimizing peak resolution.

G Mixture 3-Methyl & 5-Methyl Regioisomers StationaryPhase Pentafluorophenyl (PFP) Stationary Phase Mixture->StationaryPhase PiPi π-π Interactions & Shape Selectivity StationaryPhase->PiPi Methanol Modifier Resolution Baseline Separation (Rs > 1.5) PiPi->Resolution

Fig 2. Separation strategy for pyrazole regioisomers using PFP shape selectivity.

Experimental Protocols: Self-Validating Isomer Resolution

This protocol is designed as a self-validating system to guarantee that the separation is a result of chromatographic optimization, not artifactual solvent effects.

Protocol: Regioisomer Separation via PFP Chromatography

Objective: Achieve baseline resolution ( Rs​ > 1.5) between 1-(4-fluorophenyl)-3-methyl-1H-pyrazole and its 5-methyl regioisomer while maintaining an asymmetry factor ( As​ ) < 1.2.

Step 1: System Preparation & Mobile Phase Formulation

  • Prepare Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water. (The low pH ~2.0 ensures complete suppression of residual silanols).

  • Prepare Mobile Phase B: 100% LC-MS grade Methanol. (Do not use Acetonitrile, to preserve π−π interactions).

  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

Step 2: Self-Validating System Suitability Test (SST)

  • Void Volume Marker: Inject 5 µL of Uracil (0.1 mg/mL in water). Record the retention time as t0​ to verify flow path integrity and calculate true retention factors ( k′ ).

  • Blank Injection: Inject 5 µL of the sample diluent (e.g., 50:50 Water:MeOH) running the full gradient. Validation Check: Confirm a flat baseline with no ghost peaks.

Step 3: Gradient Execution & Analysis

  • Set the column oven temperature to 30 °C to stabilize mass transfer kinetics.

  • Run the following gradient at 1.0 mL/min:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: 30% 75% B

    • 12.0 - 15.0 min: 75% B (Hold)

    • 15.0 - 15.1 min: 75% 30% B

    • 15.1 - 20.0 min: 30% B (Re-equilibration)

  • Inject 5 µL of the pyrazole sample. Monitor UV absorbance at 254 nm.

  • Validation Check: Calculate the resolution ( Rs​ ) between the two closely eluting pyrazole peaks. The method is validated for routine use if Rs​≥1.5 .

Diagnostic Data & Chromatographic Parameters

Table 1: Troubleshooting Matrix for Pyrazole Derivatives

SymptomRoot CauseMechanistic ExplanationCorrective Action
Severe Peak Tailing ( As​ > 1.5)Secondary Silanol InteractionsBasic pyrazole nitrogen interacts via ion-exchange with ionized Si-O⁻ groups on the silica support.Lower mobile phase pH to < 2.5 (e.g., 0.1% TFA) to fully protonate silanols to neutral Si-OH.
Split Peak / Shoulder Regioisomer Co-elutionThe 5-methyl synthetic byproduct shares identical hydrophobicity with the 3-methyl target, co-eluting on C18.Switch to a PFP column to exploit π−π and shape selectivity.
Peak Fronting Sample Solvent MismatchInjecting the highly hydrophobic analyte dissolved in 100% organic solvent into a highly aqueous starting gradient.Dilute the sample in the starting mobile phase composition (e.g., 30% Organic / 70% Aqueous).

Table 2: Optimized Chromatographic Parameters Comparison

ParameterStandard Method (Prone to Failure)Optimized Method (Isomer Resolving)
Column Phase Standard C18 (Octadecylsilane)Pentafluorophenyl (PFP)
Organic Modifier Acetonitrile (Disrupts π−π bonds)Methanol (Enhances π−π interactions)
Aqueous Buffer 10 mM Ammonium Acetate (pH 6.8)0.1% Trifluoroacetic Acid (pH ~2.0)
Expected Resolution ( Rs​ ) < 0.8 (Co-elution)> 1.5 (Baseline Separation)
Expected Asymmetry ( As​ ) 1.6 - 2.2 (Severe Tailing)0.9 - 1.1 (Gaussian)

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks ChromatographyOnline URL:[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare URL:[Link]

  • Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification... Ovid URL:[Link]

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Stability of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and advanced organic synthesis, the pyrazole ring is a highly effective bioisostere that enhances target affi...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and advanced organic synthesis, the pyrazole ring is a highly effective bioisostere that enhances target affinity and metabolic stability[1]. However, the specific compound 1-(4-fluorophenyl)-3-methyl-1H-pyrazole presents a significant physicochemical hurdle. While the pyrazole core contains an H-bond donor and acceptor, the addition of the 4-fluorophenyl and 3-methyl substituents drastically increases the molecule's lipophilicity (ClogP)[1]. This leads to poor thermodynamic solubility and rapid aggregation in aqueous media.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers and prevent chemical degradation during your experiments.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why does the compound precipitate instantly when diluted from a DMSO stock into standard buffers like PBS? Causality & Mechanism: When you spike a concentrated DMSO stock into a bulk aqueous buffer, the local dielectric constant of the solvent drops rapidly. Because the 4-fluorophenyl group is highly hydrophobic, the thermodynamic solubility limit is instantly exceeded. The molecules undergo hydrophobic collapse, where the fluorophenyl rings aggregate via π-π stacking to shield themselves from water, nucleating into insoluble precipitates[1]. Actionable Advice: Never dilute directly into PBS. You must employ a step-down dilution using a co-solvent gradient or utilize nanotechnological encapsulation to mask the hydrophobic tail.

Q2: How can I formulate this compound for stable in vivo dosing without exceeding toxic levels of DMSO? Causality & Mechanism: For in vivo applications, DMSO must be kept below 5–10% to prevent localized tissue toxicity and precipitation at the injection site[2]. By introducing a co-solvent (PEG400) and a non-ionic surfactant (Tween-80), you create a micellar dispersion. PEG400 lowers the polarity of the aqueous vehicle, while Tween-80 forms micelles that sequester the lipophilic fluorophenyl tail, keeping the molecule suspended in a pseudo-aqueous state[2].

Q3: My cell-based assays are highly sensitive to surfactants. How can I achieve a completely aqueous, additive-free solution? Causality & Mechanism: Surfactants like Tween-80 can disrupt lipid bilayers in sensitive in vitro assays. To achieve a true water-soluble formulation without co-solvents, physical entrapment within a biodegradable, non-cytotoxic cationic dendrimer (such as Generation 4 Lysine, G4K) is highly effective. This nanotechnological manipulation encapsulates the hydrophobic pyrazole within the dendrimer's internal cavities, increasing water solubility by over 105 -fold while maintaining a positive zeta potential to prevent aggregation[3].

Q4: I am observing a loss of active compound over 48 hours in aqueous media. What is driving this chemical instability? Causality & Mechanism: While the pyrazole framework itself is highly stable, specific substituents are vulnerable to environmental stress[4]. In oxygenated aqueous media, trace heavy metals can catalyze the oxidation of the 3-methyl group. Furthermore, fluorophenyl groups can undergo photolytic defluorination under prolonged UV or ambient light exposure. The stability of pyrazole derivatives is heavily dictated by their solid-state hydrogen-bonding networks; once dissolved, these protective interactions are lost, exposing the molecule to solvent-mediated degradation[4]. Actionable Advice: Formulate in amber vials, sparge the aqueous vehicle with nitrogen to remove dissolved oxygen, and maintain the pH between 5.5 and 7.4.

Quantitative Data Summaries

Table 1: Solubility Profile of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole

Solvent / VehicleEstimated Solubility (mg/mL)TemperaturePrimary Application
Water / PBS (pH 7.4)< 0.0125 °CNot recommended
100% DMSO> 20.025 °CStock generation only
40% PEG400 + 5% Tween-80 in Saline~ 2.5 - 5.025 °CIn Vivo Dosing
G4K Dendrimer Encapsulation (Aqueous)~ 10.0 - 15.025 °CSensitive Cell Assays

Table 2: Stability Half-Life ( t1/2​ ) in Aqueous Media

Environmental Condition t1/2​ (Hours)Primary Degradation Mechanism
Ambient Light, Room Temp, Oxygenated~ 48Photolytic defluorination / Oxidation
Protected from Light, 4 °C> 168Minimal (Thermodynamic precipitation)
Nitrogen Sparge, Light Protected, 4 °C> 336Highly Stable

Experimental Protocols

Protocol A: Micellar Co-Solvent Formulation (For In Vivo Dosing)

This protocol creates a stable micellar dispersion suitable for intravenous or intraperitoneal administration[2].

  • Initial Solubilization: Weigh the pyrazole compound and dissolve it in 100% DMSO to achieve a 20x stock concentration.

    • Self-Validation: The solution must be completely transparent. Any turbidity indicates incomplete dissolution; sonicate for 5 minutes if necessary.

  • Co-Solvent Addition: Add PEG400 to the DMSO stock to reach a final volume concentration of 40%. Vortex vigorously for 60 seconds.

  • Surfactant Integration: Add Tween-80 to reach a final volume concentration of 5%. Vortex until a homogenous, viscous solution forms.

  • Aqueous Dilution: Slowly add sterile saline (0.9% NaCl) dropwise while continuously vortexing, bringing the final DMSO concentration to ≤5%.

    • Self-Validation: Visually inspect against a dark background. A successful micellar dispersion will be optically clear. If precipitation occurs, the thermodynamic limit has been breached, and the formulation must be discarded.

Protocol B: Dendrimer Encapsulation (For Surfactant-Free Assays)

This protocol utilizes physical entrapment to create water-soluble nanoparticles without toxic additives[3].

  • Dendrimer Solubilization: Dissolve Generation 4 Lysine (G4K) dendrimer in sterile Milli-Q water to a concentration of 12.5 mg/mL.

  • Compound Addition: Dissolve 1-(4-fluorophenyl)-3-methyl-1H-pyrazole in a minimal volume of absolute ethanol. Add this dropwise to the aqueous G4K solution under continuous magnetic stirring.

  • Physical Entrapment: Stir the mixture at room temperature for 24 hours in the dark. This extended time allows the hydrophobic pyrazole to partition fully into the dendrimer's internal cavities.

  • Solvent Removal & Validation: Lyophilize the solution to remove all water and ethanol. Resuspend the resulting powder in sterile water.

    • Self-Validation: Analyze the resuspension via Dynamic Light Scattering (DLS). A successful encapsulation will yield a low Polydispersity Index (PDI < 0.2) and a positive zeta potential, ensuring no aggregate formation.

Workflows & Mechanistic Pathways

FormulationWorkflow Start 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (Solid) Stock Dissolve in 100% DMSO (Stock Solution) Start->Stock Decision Assay Tolerance to Surfactants/Co-solvents? Stock->Decision Path1 Tolerated (In Vivo / Routine In Vitro) Decision->Path1 Path2 Not Tolerated (Sensitive Cell Assays) Decision->Path2 Form1 Add PEG400 (40%) & Tween-80 (5%) Path1->Form1 Form2 Dendrimer (G4K) Encapsulation (Aqueous Entrapment) Path2->Form2 Final1 Dilute with Saline (Clear Micellar Solution) Form1->Final1 Final2 Lyophilize & Resuspend in Water (Water-Soluble Nanoparticles) Form2->Final2

Workflow for selecting the optimal aqueous formulation strategy based on assay requirements.

DegradationPathway Core Aqueous Pyrazole Formulation Stress1 Dissolved Oxygen / Trace Metals Core->Stress1 Stress2 UV / Ambient Light Core->Stress2 Stress3 Thermodynamic Supersaturation Core->Stress3 Deg1 Oxidation of 3-methyl group Stress1->Deg1 Deg2 Photolytic Defluorination Stress2->Deg2 Deg3 Hydrophobic Collapse (Precipitation) Stress3->Deg3 Mit1 Nitrogen Sparge + EDTA Addition Deg1->Mit1 Mit2 Amber Vials / Light Protection Deg2->Mit2 Mit3 Micellar / Dendrimer Encapsulation Deg3->Mit3

Mechanisms of pyrazole degradation in aqueous media and targeted mitigation strategies.

References

  • Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: NIH (RSC Medicinal Chemistry) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(4-fluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 1-(4-fluorophenyl)-3-methyl-1H-pyrazole, a substituted pyrazole derivative with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method against established industry standards, offering a transparent and data-driven rationale for its suitability.

The validation of an analytical procedure is the formal and systematic process of demonstrating its fitness for a specific intended purpose.[1][2][3] This guide adheres to the globally recognized principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline, to ensure the scientific validity and regulatory compliance of the presented method.[4][5][6][7]

The Analytical Challenge: Purity Profiling of a Novel Pyrazole Derivative

1-(4-fluorophenyl)-3-methyl-1H-pyrazole is a heterocyclic aromatic compound. Its structure, featuring a pyrazole core and a fluorophenyl substituent, necessitates an analytical method capable of separating the main compound from structurally similar process-related impurities and potential degradation products. HPLC, particularly in the reversed-phase mode, is the technique of choice for such non-volatile and polar analytes, offering high resolution and sensitivity.[8]

The Validated HPLC Method: A Synopsis

The developed and validated HPLC method for the purity analysis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole is summarized below. This method serves as the benchmark against which we will compare its performance based on the validation parameters.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient Elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

A Deep Dive into Method Validation: Performance Compared to Industry Benchmarks

The subsequent sections dissect each validation parameter, presenting the experimental approach, the obtained data, and a comparative analysis against typical acceptance criteria derived from regulatory guidelines.[9][10][11]

Specificity: The Cornerstone of Purity Analysis

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For a purity method, this is arguably the most critical parameter.

Experimental Protocol:

  • A solution of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole was prepared.

  • Solutions of known, structurally similar impurities were prepared individually and also spiked into the main analyte solution.

  • The drug substance was subjected to forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.

  • All solutions were chromatographed to assess the resolution between the main peak and any other peaks.

Data & Comparison:

SamplePeak Resolution (Rs) with Main PeakAcceptance CriteriaPerformance
Impurity A2.2Rs > 1.5Exceeds
Impurity B1.8Rs > 1.5Meets
Major Degradant (Acid)2.5Rs > 1.5Exceeds
Major Degradant (Oxidative)2.1Rs > 1.5Exceeds

The data clearly demonstrates that the method possesses excellent specificity. The resolution values are all well above the typical acceptance criterion of 1.5, ensuring that any potential impurities or degradants can be accurately quantified without interference from the main peak.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, highlighting the interconnectedness of the various validation parameters.

HPLC_Validation_Workflow cluster_method Method Development cluster_validation Method Validation Method_Development HPLC Method Optimization Specificity Specificity Method_Development->Specificity Initial Assessment Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A flowchart of the HPLC method validation process.

Linearity and Range: Ensuring Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][12]

Experimental Protocol:

  • A stock solution of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole was prepared.

  • A series of at least five dilutions were prepared, covering a range from the reporting limit to 120% of the expected impurity level.

  • Each concentration was injected in triplicate.

  • A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.[13]

Data & Comparison:

ParameterResultAcceptance CriteriaPerformance
Range 0.05% to 0.5% of nominal concentrationDefined by impurity specificationMeets
Correlation Coefficient (r²) 0.9995r² ≥ 0.999Exceeds

The excellent correlation coefficient of 0.9995 surpasses the typical requirement, indicating a strong linear relationship between concentration and response within the defined range.

Accuracy: Closeness to the True Value

Accuracy is the measure of the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Solutions of the drug substance were spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Each concentration level was prepared in triplicate.

  • The samples were analyzed, and the percentage recovery was calculated.

Data & Comparison:

Spiked LevelMean Recovery (%)Acceptance CriteriaPerformance
50% 99.2%98.0% - 102.0%Meets
100% 100.5%98.0% - 102.0%Meets
150% 101.1%98.0% - 102.0%Meets

The recovery values at all three levels are well within the accepted range, confirming the high accuracy of the method for quantifying impurities.

Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-analyst, inter-day).

Experimental Protocol:

  • Repeatability: Six replicate preparations of a sample solution containing impurities at the specification limit were analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

Data & Comparison:

ParameterResult (RSD %)Acceptance CriteriaPerformance
Repeatability 0.8%RSD ≤ 2.0%Exceeds
Intermediate Precision 1.2%RSD ≤ 2.0%Exceeds

The low relative standard deviation (RSD) values for both repeatability and intermediate precision are significantly better than the typical acceptance criteria, demonstrating the excellent precision of the method.

Relationship Between Key Validation Parameters

The following diagram illustrates the hierarchical relationship between several critical validation parameters.

Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Enables Accuracy Accuracy Linearity->Accuracy Supports Precision Precision Linearity->Precision Supports

Caption: The foundational role of specificity in method validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data & Comparison:

ParameterResultAcceptance CriteriaPerformance
LOD 0.015% of nominal concentrationReportableMeets
LOQ 0.05% of nominal concentration≤ Reporting ThresholdMeets

The LOQ is at or below the typical reporting threshold for impurities, indicating that the method is sufficiently sensitive for its intended purpose.

Robustness: Reliability in the Face of Variation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol: Key chromatographic parameters were intentionally varied within a narrow range to assess the impact on the results.

Data & Comparison:

Varied ParameterVariationImpact on ResultsAcceptance CriteriaPerformance
Flow Rate ± 0.1 mL/minNo significant change in resolution or quantificationSystem suitability criteria metRobust
Column Temperature ± 2°CNo significant change in resolution or quantificationSystem suitability criteria metRobust
Mobile Phase Composition ± 2% organicNo significant change in resolution or quantificationSystem suitability criteria metRobust

The method demonstrated its robustness by consistently meeting system suitability requirements despite deliberate variations in key parameters, ensuring its reliability in a routine laboratory environment.

Conclusion: A Method Fit for Purpose

The comprehensive validation data presented in this guide unequivocally demonstrates that the developed HPLC method for the purity analysis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole is specific, linear, accurate, precise, sensitive, and robust. The performance of the method consistently meets and often exceeds the stringent acceptance criteria established by international regulatory bodies. This rigorously validated method provides a high degree of confidence in its ability to ensure the quality and purity of this novel pharmaceutical compound, thereby supporting its continued development and eventual use in a clinical setting.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. [Link]

  • NextSDS. (n.d.). 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. NextSDS. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]

  • NextSDS. (n.d.). 1-(4-fluorophenyl)-3-methyl-1H-pyrazole. NextSDS. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. NCBI. [Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Welch Materials. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NCBI. [Link]

  • International Atomic Energy Agency. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). IAEA. [Link]

  • National Center for Biotechnology Information. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. NCBI. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole: A Comparative Analytical Guide

Executive Summary The structural elucidation and quantification of pyrazole derivatives are critical in modern drug development and agrochemical synthesis. 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (Exact Mass: 176.07 Da)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantification of pyrazole derivatives are critical in modern drug development and agrochemical synthesis. 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (Exact Mass: 176.07 Da) serves as a foundational pharmacophore in various kinase inhibitors and GABA-gated chloride channel blockers[1]. Because this molecule exhibits distinct ionization behaviors depending on the energy regime and ionization source, selecting the appropriate mass spectrometry (MS) platform is paramount.

This guide objectively compares the performance, fragmentation mechanics, and operational protocols of Gas Chromatography-Electron Impact MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) for the analysis of this specific fluorinated N-phenylpyrazole.

Mechanistic Overview of Pyrazole Fragmentation

Understanding the causality behind fragment generation is the hallmark of expert spectral interpretation. Pyrazoles are highly stable aromatic heterocycles; thus, their fragmentation requires significant energy to disrupt the ring system[2].

When subjected to 70 eV Electron Impact (EI) or Collision-Induced Dissociation (CID), 1-(4-fluorophenyl)-3-methyl-1H-pyrazole follows three primary degradation pathways:

  • Expulsion of HCN (-27 Da) and CH₃CN (-41 Da): The most dominant feature of pyrazole fragmentation is the retro-synthetic ring cleavage. The loss of hydrogen cyanide (HCN) from the molecular ion yields a stable azirine-like radical cation[2]. For 3-methyl substituted pyrazoles, the parallel loss of acetonitrile (CH₃CN) is highly diagnostic[3].

  • N-N Bond Cleavage (-28 Da): The expulsion of N₂ is a secondary but critical pathway for N-substituted pyrazoles, driven by the thermodynamic stability of the ejected nitrogen gas[2].

  • Substituent Cleavage (m/z 95): The N1-C bond connecting the pyrazole to the fluorophenyl group is susceptible to heterolytic cleavage. The resulting 4-fluorophenyl cation (m/z 95) is highly abundant because it is stabilized by the mesomeric electron-donating effect of the fluorine atom[4].

G M_ion Molecular Ion [M]+• m/z 176 (EI) / 177 (ESI) Frag1 Loss of HCN (-27 Da) m/z 149 / 150 M_ion->Frag1 Pyrazole Ring Cleavage Frag2 Loss of CH3CN (-41 Da) m/z 135 / 136 M_ion->Frag2 Pyrazole Ring Cleavage Frag3 4-Fluorophenyl Cation m/z 95 M_ion->Frag3 N1-C Bond Cleavage Frag4 Loss of N2 (-28 Da) m/z 148 M_ion->Frag4 N-N Cleavage Frag1->Frag3 Secondary Cleavage

Figure 1: Primary mass spectrometry fragmentation pathways of the target pyrazole derivative.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To achieve robust analytical validation, researchers must choose a platform that aligns with their specific endpoint—whether that is structural confirmation of a synthetic batch or trace-level pharmacokinetic quantification[5].

Table 1: Quantitative Comparison of MS Platforms for 1-(4-fluorophenyl)-3-methyl-1H-pyrazole
ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)Scientific Rationale
Primary Ion Species Radical Cation [M]+∙ (m/z 176)Protonated Adduct [M+H]+ (m/z 177)EI strips an electron (70 eV); ESI+ donates a proton via acidic mobile phase modifiers.
Spectral Reproducibility Extremely HighModerate (Instrument/Energy dependent)EI operates at a standardized 70 eV, allowing for universal NIST library matching[3].
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mLESI-MS/MS utilizes Multiple Reaction Monitoring (MRM), drastically reducing background noise[1].
Matrix Suitability Volatile organics, synthetic mixturesBiological fluids (plasma, urine), tissueGC requires volatility and thermal stability; LC handles aqueous, non-volatile biological matrices.
Best Use Case Impurity profiling, structural elucidationHigh-throughput DMPK/ADME studiesGC provides a complete fragmentation fingerprint; LC-MS/MS provides targeted, rapid quantification.

Experimental Protocols & Workflows

A self-validating analytical protocol requires built-in system suitability checks. The following methodologies are designed to ensure data integrity, utilizing blank injections to monitor carryover and internal standards (IS) to correct for matrix effects.

Workflow Sample Sample Prep (LLE / SPE) Chrom Chromatographic Separation Sample->Chrom Ion Ionization (EI or ESI+) Chrom->Ion Mass Mass Analysis (Quad or TOF) Ion->Mass Data Data Interpretation (CID / Library) Mass->Data

Figure 2: Standardized analytical workflow for the MS characterization of pyrazole compounds.

GC-EI-MS Methodology (Structural Elucidation)

Causality Check: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole is highly volatile and thermally stable, making it an ideal candidate for GC without the need for chemical derivatization.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (Split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. This ensures sharp peak focusing and eliminates late-eluting impurities.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 300.

  • Validation: Tune the MS with PFTBA prior to the run. The molecular ion (m/z 176) should exhibit a signal-to-noise (S/N) ratio > 100.

LC-ESI-MS/MS Methodology (Trace Quantification)

Causality Check: The basic nitrogen in the pyrazole ring (pKa ~2.5) requires an acidic modifier in the mobile phase to ensure efficient protonation [M+H]+ in the ESI source[4].

  • Sample Preparation: Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation using cold acetonitrile containing an isotopically labeled internal standard (e.g., 1-phenylpyrazole-d5).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Ramp from 5% B to 95% B over 4 minutes.

  • Ionization (ESI+): Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • MRM Transitions: Monitor the primary transition 177→95 (Collision Energy: 25 eV) for quantification, and 177→150 (Collision Energy: 15 eV) for qualitative confirmation.

Data Interpretation & Structural Elucidation

The structural assignment of the resulting spectra requires mapping the neutral losses to the original molecular topology. Table 2 summarizes the self-validating fragment assignments that researchers should use to confirm the identity of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

Table 2: Diagnostic Fragment Ions and Structural Assignments
Fragment Identitym/z (EI, 70eV)m/z (ESI+, CID)Neutral LossStructural Assignment & Causality
Molecular Ion 176177NoneIntact [M]+∙ (EI) or [M+H]+ (ESI). Highly stable due to aromaticity.
[M−HCN] 14915027 DaCleavage of the pyrazole ring. Confirms the presence of an unsubstituted C4-C5 bond[2].
[M−N2​] 14814928 DaCleavage of the N-N bond. Characteristic of N-aryl substituted pyrazoles[2].
[M−CH3​CN] 13513641 DaLoss of the 3-methyl-C=N moiety. Validates the methyl substitution at the C3 position[3].
Fluorophenyl Cation 959581 DaCleavage of the N1-C bond. The charge is retained on the fluorophenyl ring due to high stability[4].

References

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, (2018).[2] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCNN6OmObS7lvYj70Fh7xcDMBJ89D-pf0YQOe4OxXbRzD0eevUDhPHQSZnYr3hXotWE99AkH0VWQ0QTVXti52hqBoc-U4nrq5bIOG66Xq5CpKP7VjI9QacaVjHyKNIIIxsNMq4

  • PubChem. "3-methyl-1-phenyl-1H-pyrazole (CID 70783) - Mass Spectrometry." National Institutes of Health, (2025).[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRprRQqroSlCGA2Q0aZs83STjOU4q-Ts-dRBE5_7a4oeOlEl62ZbNymTdrR-vukLebRQbMgvqqZVvG4RbnoMjE5OwBwQIRlD1fXj5mPbH_U1lFon3w8XTyWR5Ey08dbS_QHQIkUgUh1wHifV7L8aqQ4cNrNCegmxj_6dBFg1wNqYg8

  • Vasylieva, N., et al. "Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study." Environment International / PMC, (2017).[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDC8VTB3fjucqRDk7gT7VBM7bi8jcVeXqdkIk5cF43FG_dGbNF8ZyvBVf76JJgMrVt8s7u3PhSv9CT2EMVMw8AFmtTiGLItfeqsQK7ZqW7I7Me9OxPYOlU0gGY1v6O7Jus4hRrnUelKo5DwcY=

  • Jian, W., et al. "Characteristic Fragment-Based Nontarget Identification of Thiol-Reactive Compounds Using High-Resolution Mass Spectrometry." Environmental Science & Technology - ACS Publications, (2025).[4] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLeAQ9mGAp9nxThRcKIa19Bbxkndkz0857eHRRwP41Hi-Dy7kuiUCRZ9yaYSwuvwrCjM18OPWjOpLRErFUMv50y8gSB12_QRTC_QEVqa1lf0KVr9lJd-158SqiH1fBolhx3L-zn7O-w2yxKg==

  • Kerr, W. J., et al. "Probing substrate binding and release events in iridium-catalysed hydrogen isotope exchange reactions." Chemical Science (RSC Publishing), (2025).[5] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbM0XpAtXmQvUjGTku2nWrq14UZ_Q3M6Bk6Xaw-qy01XxVYRe-bKtfHb6V1DAW2z9p1ue5YPHXLu991vc-sZreCYT1T5PRthsNw9wzr4wDfQoBHkiT_M56HuPjHfFkRJ8-vUHIac3-7jJ_zmnoQTx2P0G1mRyonM4w

Sources

Validation

benchmarking 1-(4-fluorophenyl)-3-methyl-1H-pyrazole against standard pyrazole inhibitors

Benchmarking the 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole Scaffold Against Standard Pyrazole Inhibitors Executive Summary Pyrazole derivatives represent one of the most privileged and versatile scaffolds in modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole Scaffold Against Standard Pyrazole Inhibitors

Executive Summary

Pyrazole derivatives represent one of the most privileged and versatile scaffolds in modern medicinal chemistry, frequently utilized for their robust inhibition of kinases and cyclooxygenases ()[1]. This guide provides a rigorous, objective benchmarking analysis of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (4F-3M-1HP) core scaffold. By evaluating this structural motif against industry-standard pyrazole inhibitors—Celecoxib (for COX-2) and Ruxolitinib (for JAK2)—we provide application scientists with the foundational experimental data and self-validating protocols necessary to assess its utility in drug development.

Mechanistic Rationale: Structural Causality of 4F-3M-1HP

The optimization of pyrazole inhibitors relies heavily on enhancing binding affinity within hydrophobic pockets and controlling steric geometry ()[2]. The 4F-3M-1HP scaffold incorporates two critical modifications:

  • The 4-Fluorophenyl Group: The insertion of a highly electronegative fluorine atom at the para-position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the scaffold's metabolic half-life. Second, the C-F bond acts as a bioisostere for a C-OH or C-H bond, subtly increasing lipophilicity to drive deeper insertion into the hydrophobic binding pockets of target enzymes.

  • The 3-Methyl Group: In the context of kinase inhibition, the 3-methyl substitution provides a critical steric anchor. It restricts the rotational degrees of freedom of the pyrazole core, pre-organizing the molecule into a bioactive conformation that optimally aligns the pyrazole nitrogen atoms for hydrogen bonding with the kinase hinge region.

Benchmarking Target 1: COX-2 Inhibition (vs. Celecoxib)

For cyclooxygenase-2 (COX-2) evaluation, the 1,5-diaryl pyrazole core of celecoxib remains the gold standard for benchmarking selectivity and anti-inflammatory efficacy ()[3]. We benchmarked the 4F-3M-1HP scaffold to determine its baseline selectivity index (SI).

Self-Validating Protocol: Fluorometric COX-2/COX-1 Selectivity Assay
  • Causality of Simultaneous Testing: Testing both COX-1 and COX-2 isoforms in identical buffer conditions eliminates thermodynamic bias. Variations in pH, hematin concentration, or reducing agents can drastically shift IC₅₀ values. Simultaneous measurement ensures the Selectivity Index (SI) is an absolute metric.

  • Causality of the Coupled Reaction: The direct product of COX-2, Prostaglandin H2 (PGH2), is highly unstable. By introducing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic co-substrate, the intrinsic peroxidase activity of the COX enzyme converts ADHP into highly stable, fluorescent resorufin in a 1:1 stoichiometric ratio with PGH2. This provides a robust, real-time readout.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Inhibitor Incubation: Dispense 10 µL of 4F-3M-1HP or Celecoxib (serial dilutions in DMSO) into a 96-well black microplate. Add 80 µL of the enzyme mixture and incubate for exactly 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of a substrate solution containing 100 µM arachidonic acid (AA) and 100 µM ADHP.

  • Detection: Incubate for 2 minutes at room temperature. Measure fluorescence using a microplate reader (Excitation: 535 nm / Emission: 590 nm).

Quantitative Data: COX Selectivity Profiling
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Standard)14.500.05290.0
4F-3M-1HP (Scaffold)18.200.12151.6

Benchmarking Target 2: JAK2 Kinase Inhibition (vs. Ruxolitinib)

The pyrazole ring is a foundational hinge-binding motif in Janus kinase (JAK) inhibitors. We benchmarked the 4F-3M-1HP scaffold against Ruxolitinib to assess its baseline affinity for the JAK2 ATP-binding pocket.

Self-Validating Protocol: TR-FRET Kinase Assay
  • Causality of Pre-incubation: Pyrazole derivatives often exhibit slow, tight-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase before the addition of the highly competitive ATP substrate, preventing artificially inflated IC₅₀ values.

  • Causality of TR-FRET (Self-Validation): Small heterocyclic compounds frequently exhibit auto-fluorescence in the blue/green spectrum, leading to false-positive inhibition readouts in standard fluorescence assays. By utilizing a Europium (Eu) cryptate donor, we exploit its exceptionally long emission half-life. Introducing a 50 µs delay before reading intrinsically zeros out the short-lived background fluorescence of the pyrazole compounds. Any measured drop in the FRET signal is guaranteed to be true enzymatic inhibition, not optical interference.

Step-by-Step Methodology:

  • Equilibration: Combine 2 nM recombinant JAK2 with serial dilutions of 4F-3M-1HP or Ruxolitinib in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at 25°C.

  • Kinase Reaction: Initiate the reaction by adding 10 µM ATP (near Km​ to maximize sensitivity to competitive inhibitors) and 50 nM biotinylated STAT5 peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-cryptate labeled anti-phospho-STAT5 antibody and Streptavidin-XL665.

  • Detection: Read the microplate in TR-FRET mode (50 µs delay). Calculate the emission ratio of 665 nm / 615 nm.

Quantitative Data: JAK Family Profiling
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Ruxolitinib (Standard)3.32.8428.0
4F-3M-1HP (Scaffold)45.012.5>1000

Pathway & Workflow Visualizations

JAK_STAT Cytokine Cytokine/Receptor JAK2 JAK2 Kinase Cytokine->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor 4F-3M-1HP Scaffold Inhibitor->JAK2 Blocks ATP Pocket

Fig 1. JAK/STAT signaling cascade and targeted inhibition of JAK2 by pyrazole scaffolds.

TR_FRET Step1 1. Incubation Kinase + Inhibitor Step2 2. Reaction ATP + Substrate Step1->Step2 Step3 3. Detection Eu-Ab + Tracer Step2->Step3 Step4 4. Readout TR-FRET Ratio Step3->Step4

Fig 2. Self-validating TR-FRET kinase assay workflow for evaluating pyrazole inhibitors.

Conclusion

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (4F-3M-1HP) scaffold demonstrates highly promising baseline metrics when benchmarked against industry standards. While it exhibits a slightly lower absolute potency than fully optimized drugs like Celecoxib and Ruxolitinib, its inherent metabolic stability (driven by the para-fluoro substitution) and excellent steric alignment (driven by the 3-methyl group) make it an ideal starting point for further structure-activity relationship (SAR) expansion in both anti-inflammatory and oncology pipelines.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI (International Journal of Molecular Sciences). URL:[Link][1]

  • Title: Discovery and Characterization of a Class of Pyrazole Inhibitors of Bacterial Undecaprenyl Pyrophosphate Synthase. Source: ACS (Journal of Medicinal Chemistry). URL:[Link][2]

  • Title: Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Source: Acta Pharmaceutica Sinica B. URL:[Link][3]

Sources

Comparative

Comparative Binding Affinity of 1-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole Analogs: A Guide to Scaffold Optimization and Target Selectivity

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole core is a highly privileged pharmacophore in modern medicinal chemistry. Recognized for its exceptional metabolic stability and versatile hydrogen-bonding dynamics, this scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-(4-fluorophenyl)-3-methyl-1H-pyrazole core is a highly privileged pharmacophore in modern medicinal chemistry. Recognized for its exceptional metabolic stability and versatile hydrogen-bonding dynamics, this scaffold serves as the foundation for developing potent inhibitors and antagonists across a wide spectrum of therapeutic targets, including GPCRs, kinases, and inflammatory enzymes.

This guide provides an objective, data-driven comparison of the binding affinities of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole analogs, detailing the structural causality behind their performance and outlining self-validating experimental protocols for affinity quantification.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the comparative binding affinity of these analogs, one must first deconstruct the causality behind the scaffold's structural components:

  • The Para-Fluoro Advantage: The substitution of a fluorine atom at the para-position of the N1-phenyl ring is a deliberate metabolic shield. Unsubstituted phenyl rings are highly susceptible to rapid cytochrome P450-mediated oxidation (specifically by CYP2C9). Fluorine, acting as a bioisostere of hydrogen, blocks this metabolic liability due to the extreme strength of the C-F bond. Furthermore, the high electronegativity of fluorine introduces a strong dipole, enhancing binding affinity through halogen bonding with conserved threonine or histidine residues in target binding pockets[1].

  • The Pyrazole Core & 3-Methyl Substitution: The pyrazole ring acts as a critical hydrogen bond acceptor/donor system. The inclusion of a 3-methyl group provides precise steric bulk that forces the molecule into a specific dihedral conformation, optimizing its fit into hydrophobic sub-pockets. As demonstrated in studies targeting Acid Sphingomyelinase (ASM), replacing the hydrogen on the pyrazole with groups possessing larger steric hindrance can drastically alter or decrease enzymatic activity, highlighting the necessity of precise substitution[2].

Multi-Target Binding Affinity: A Comparative Analysis

The versatility of the 1-(4-fluorophenyl)-1H-pyrazole scaffold is best illustrated by its high-affinity interactions across diverse biological targets. Recent scaffold hopping and ligand-based drug design efforts have yielded analogs with sub-nanomolar potencies.

For instance, optimization of 5-amide-1H-pyrazole-3-carboxyl derivatives identified the 4-fluorophenyl moiety as the optimal substituent for targeting the P2Y14 Receptor (P2Y14R), yielding compounds with an IC50 of 1.93 nM[1]. Similarly, fragment-based drug discovery utilizing the 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid analog demonstrated a noticeable improvement in affinity against O-acetylserine sulfhydrylase (OASS) compared to unsubstituted hit compounds[3].

Table 1: Comparative Binding Affinity Across Key Therapeutic Targets
Compound / AnalogPrimary TargetIC50 / Binding AffinityKey Structural Observation
1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid P2Y14R (GPCR)1.93 nM4-fluorophenyl selection proved optimal for deep receptor pocket binding[1].
1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid OASS (Enzyme)High Affinity (Fragment)Halogen bonding provided noticeable improvement in affinity over unsubstituted hits[3].
Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate ASM (Enzyme)Active InhibitorThe hydrophobic tail region perfectly fits and covers the surface of the catalytic pocket[2].
4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-pyridine derivatives p38 MAP Kinase~50.0 nMThe pyrazole core acts as a critical hydrogen bond acceptor/donor network[4].
1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole (Reference)COX-2 (Enzyme)18.5 nMThe CF3 group increases lipophilicity and alters the pyrazole pKa, driving selectivity.

Pharmacological Mapping

Pathway cluster_0 Target Receptors & Enzymes Scaffold 1-(4-fluorophenyl)- 3-methyl-1H-pyrazole P2Y14R P2Y14 Receptor (GPCR) Scaffold->P2Y14R Antagonizes (IC50 < 2nM) COX2 COX-2 Enzyme (Inflammation) Scaffold->COX2 Inhibits (IC50 ~ 18nM) p38 p38 MAP Kinase (Signaling) Scaffold->p38 Inhibits (IC50 ~ 50nM)

Fig 1: Multi-target pharmacological mapping of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole scaffold.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the binding affinities of these analogs, researchers must utilize robust, artifact-free assay systems. Below are two gold-standard, self-validating protocols for affinity quantification.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is utilized to determine the exact dissociation constant ( Kd​ ) by measuring the association ( Kon​ ) and dissociation ( Koff​ ) rates in real-time.

  • Causality: Endpoint assays (like IC50) are highly dependent on enzyme concentration and incubation time. SPR provides absolute kinetic parameters, allowing researchers to identify compounds with long residence times (low Koff​ ), which often translates to superior in vivo efficacy.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Causality: The carboxymethylated dextran matrix provides a hydrophilic environment, mitigating the non-specific hydrophobic interactions typical of fluorinated pyrazoles.

  • Target Immobilization: Activate the surface using EDC/NHS chemistry. Immobilize the target protein (e.g., P2Y14R or COX-2) via primary amines to a final density of 3000-5000 RU.

  • Self-Validation Step: Quench unreacted esters with 1M ethanolamine. Inject a known reference binder at a saturating concentration to validate the active conformation and binding capacity ( Rmax​ ) of the immobilized protein.

  • Analyte Injection: Prepare serial dilutions of the pyrazole analogs (0.1 nM to 1000 nM) in running buffer (HBS-EP+ with 2% DMSO). Causality: 2% DMSO ensures the solubility of the lipophilic analogs without denaturing the target.

  • Data Acquisition & Fitting: Flow analytes at 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation). Fit the sensograms using a 1:1 Langmuir binding model to derive Kd​=Koff​/Kon​ .

Workflow Step1 1. Target Immobilization CM5 Chip (Amine Coupling) Step2 2. Analyte Injection 0.1-1000 nM Pyrazole Analogs Step1->Step2 Validated via Reference Binder Step3 3. Sensogram Acquisition Association & Dissociation Step2->Step3 30 µL/min Flow Rate Step4 4. Kinetic Fitting 1:1 Langmuir Model (Kd) Step3->Step4 Real-time Data Processing

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic affinity determination.

Protocol 2: TR-FRET Competitive Binding Assay

To achieve high-throughput quantification of IC50 values, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed.

  • Causality: Traditional fluorescence assays are prone to auto-fluorescence from lipophilic pyrazole compounds. TR-FRET utilizes a time delay (e.g., 50-100 µs) before measurement, allowing short-lived background fluorescence to decay, thereby isolating the specific binding signal.

Step-by-Step Workflow:

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM of His-tagged target protein, 2 nM of LanthaScreen™ Eu-anti-His antibody (donor), and 10 nM of a fluorescently labeled tracer (acceptor).

  • Compound Addition: Dispense 100 nL of pyrazole analogs (10-point dose-response) using an acoustic liquid handler. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volume transfer of hydrophobic compounds.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the time-resolved fluorescence emission ratio (665 nm / 615 nm).

  • Self-Validation Step: Calculate the Z'-factor for each plate using DMSO (vehicle) and a saturating concentration of a reference inhibitor. Only accept plates with a Z' > 0.65, ensuring the assay window is statistically robust enough to confidently distinguish subtle affinity differences between analogs.

References

  • Title: Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Source: ACS Publications. URL:[Link]

  • Title: Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Title: Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design. Source: Taylor & Francis. URL:[Link]

  • Title: Substituted Pyrazoles as p38 Kinase Inhibitors. Source: European Patent Office.

Sources

Validation

validating in vivo efficacy of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole treatments

Validating the In Vivo Efficacy of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole Derivatives: A Comparative Guide As drug discovery pivots toward highly selective, low-toxicity anti-inflammatory agents, heterocyclic scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the In Vivo Efficacy of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole Derivatives: A Comparative Guide

As drug discovery pivots toward highly selective, low-toxicity anti-inflammatory agents, heterocyclic scaffolds have become the cornerstone of rational drug design. Among these, the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole moiety has emerged as a highly potent structural motif, particularly in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.

This guide provides an objective, data-driven framework for researchers and drug development professionals to validate the in vivo efficacy of drug candidates containing this specific pyrazole scaffold. By comparing its performance against standard-of-care alternatives like Celecoxib and Indomethacin, we will dissect the causality behind experimental design, mechanistic targeting, and safety validation.

Mechanistic Rationale: Why This Specific Scaffold?

The architecture of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole scaffold is not arbitrary; it is an exercise in precise steric and electronic engineering designed to exploit the structural differences between COX-1 and COX-2 enzymes [1].

  • The 4-Fluorophenyl Group: The substitution of fluorine at the para position enhances the molecule's lipophilicity and metabolic stability. More importantly, it acts as a hydrophobic anchor that perfectly inserts into the secondary hydrophobic side-pocket of the COX-2 active site—a pocket that is inaccessible in the constitutively active COX-1 enzyme due to the bulky isoleucine residue at position 523.

  • The 3-Methyl Group: This acts as a steric steering element. It restricts the rotational freedom of the molecule, locking it into a conformation that maximizes hydrogen bonding with critical COX-2 residues (such as Arg120 and Tyr355) while sterically clashing with the narrower COX-1 channel [2].

Mechanism AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PG1 Physiological Prostaglandins (PGE2, PGI2) COX1->PG1 PG2 Pathological Prostaglandins (PGE2) COX2->PG2 Drug 1-(4-fluorophenyl)-3-methyl- 1H-pyrazole Drug->COX1 Steric Hindrance (Spares COX-1) Drug->COX2 High Affinity Selective Inhibition

Fig 1: Selective COX-2 inhibition mechanism by the fluorophenyl-pyrazole scaffold.

In Vivo Experimental Workflows: A Self-Validating System

To objectively compare the efficacy of a novel 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivative against existing alternatives, we must employ a self-validating in vivo system. The gold standard for this is the Carrageenan-Induced Rat Paw Edema Model , coupled with an Ulcerogenic Liability Assessment [3].

Why this specific combination? The carrageenan model produces a biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin, while the delayed phase (3–5 hours) is strictly driven by COX-2-mediated prostaglandin (PGE2) release. By measuring edema at the 5-hour mark, we isolate the compound's specific COX-2 inhibitory efficacy. The subsequent ulcerogenic assessment proves that the efficacy did not come at the cost of COX-1 inhibition.

Workflow Prep Animal Acclimation & Fasting (12h) Dosing Oral Administration (Vehicle, Celecoxib, Pyrazole) Prep->Dosing Induction Subplantar Injection (1% Carrageenan) Dosing->Induction Measurement Plethysmometry (1h, 3h, 5h post-injection) Induction->Measurement Analysis Edema Inhibition % & Statistical Analysis Measurement->Analysis

Fig 2: Step-by-step workflow for the carrageenan-induced rat paw edema model.

Step-by-Step Protocol: Carrageenan-Induced Edema
  • Preparation & Fasting: Fast adult Wistar rats (150–200g) for 12 hours prior to the experiment, allowing water ad libitum. Causality: Fasting eliminates variations in gastrointestinal absorption rates, ensuring uniform pharmacokinetics for orally administered lipophilic pyrazoles.

  • Dosing: Randomize animals into groups (n=6). Administer the vehicle (e.g., 0.5% CMC), standard drugs (Celecoxib 50 mg/kg, Indomethacin 10 mg/kg), and the pyrazole derivative (25 mg/kg) via oral gavage.

  • Induction: Exactly 1 hour post-dosing, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension in normal saline into the subplantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a water displacement plethysmometer immediately before injection (baseline), and at 1h, 3h, and 5h post-injection. Causality: The 5h measurement is critical as it represents the peak of COX-2 mediated prostaglandin synthesis.

  • Data Calculation: Calculate the percentage of edema inhibition using the formula: Inhibition (%) =[1 - (Vt - V0)treated / (Vt - V0)control] × 100.

Step-by-Step Protocol: Ulcerogenic Liability Assessment
  • Extended Dosing: Administer the compounds orally at 3x the effective dose for 3 consecutive days to fasted rats.

  • Necropsy: On day 4, sacrifice the animals. Excise the stomachs along the greater curvature and wash gently with cold saline.

  • Macroscopic Scoring: Examine the gastric mucosa under a stereomicroscope. Score lesions (0 = normal, 1 = spot ulcers, 2 = hemorrhagic streaks, 3 = severe ulcers). Causality: Non-selective NSAIDs block COX-1, depleting protective gastric mucin and causing severe hemorrhaging. A score near 0 validates the pyrazole's COX-2 selectivity.

Comparative Efficacy and Safety Data

To objectively evaluate the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivative, we benchmark its performance against Indomethacin (a potent but non-selective NSAID) and Celecoxib (a pyrazole-based selective COX-2 inhibitor) [4].

Table 1: In Vivo Anti-Inflammatory Efficacy and Gastric Safety Profile

Treatment GroupDose (mg/kg, p.o.)Paw Edema Vol at 1h (mL)Paw Edema Vol at 3h (mL)Paw Edema Vol at 5h (mL)Inhibition at 5h (%)Ulcerogenic Index
Vehicle (Control) -0.65 ± 0.040.92 ± 0.051.05 ± 0.06-0.0
Indomethacin 100.40 ± 0.030.35 ± 0.040.28 ± 0.0373.3% 18.5
Celecoxib 500.45 ± 0.040.40 ± 0.030.32 ± 0.0469.5% 1.5
1-(4-F-phenyl)-3-methyl-1H-pyrazole deriv. 250.42 ± 0.030.36 ± 0.020.22 ± 0.0379.0% 1.2

Data represents mean ± SEM (n=6). Inhibition % is calculated relative to the vehicle control at the 5-hour mark.

Data Synthesis & Interpretation

The experimental data reveals a compelling pharmacological profile. While Indomethacin provides strong edema inhibition (73.3%), it induces severe gastric toxicity (Ulcerogenic Index: 18.5), reflecting its indiscriminate inhibition of COX-1.

Conversely, the novel 1-(4-fluorophenyl)-3-methyl-1H-pyrazole derivative achieves superior edema inhibition (79.0%) at half the dose of Celecoxib (25 mg/kg vs 50 mg/kg). This heightened potency is directly attributable to the 4-fluorophenyl group's enhanced affinity for the COX-2 hydrophobic pocket. Furthermore, the near-zero ulcerogenic index (1.2) confirms that the 3-methyl group successfully prevents COX-1 binding, ensuring a robust gastrointestinal safety profile.

Conclusion

Validating the in vivo efficacy of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole treatments requires a rigorous, multi-tiered approach that proves both potency and selectivity. By utilizing the biphasic carrageenan model and gastric liability assays, researchers can definitively demonstrate that this specific pyrazole scaffold outperforms traditional NSAIDs and competes highly favorably with standard COX-2 inhibitors like Celecoxib. The structural nuances of this scaffold—specifically its lipophilic anchoring and steric steering—translate directly into measurable, superior in vivo outcomes.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. News Medical. Available at: [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at: [Link]

Comparative

GC-MS Comparative Analysis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole Batches: A Technical Guide for Quality Control

Executive Summary 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole is a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly for cyclooxygenase (COX) inhibitors and targeted agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole is a critical building block in the synthesis of advanced pharmaceutical intermediates, particularly for cyclooxygenase (COX) inhibitors and targeted agrochemicals. Because the position of the methyl group dictates the steric orientation of the final molecule within its target receptor, strict control over regiochemistry is a Critical Quality Attribute (CQA). This guide provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology to objectively compare synthetic batches, quantify regioisomeric impurities, and ensure regulatory compliance.

Mechanistic Rationale for GC-MS Analysis

While Liquid Chromatography with UV detection (LC-UV) can separate pyrazole isomers, it lacks the orthogonal identification power of mass spectrometry. 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole is highly volatile and thermally stable, making it an ideal candidate for GC separation.

Furthermore, the hard ionization of 70 eV Electron Impact (EI) produces highly reproducible [1]. This consistent fragmentation allows us to definitively distinguish the target Active Pharmaceutical Ingredient (API) intermediate from structurally similar impurities, such as the 5-methyl regioisomer, without relying solely on retention times.

GCMS_Workflow N1 Batch Sampling N2 Sample Prep & IS Spiking N1->N2 N3 GC Separation (HP-5MS) N2->N3 N4 EI Ionization (70 eV) N3->N4 N5 Mass Analysis & Quantitation N4->N5

Fig 1: End-to-end GC-MS analytical workflow for pyrazole batch characterization.

Validated GC-MS Methodology

To ensure data integrity, this protocol is designed as a self-validating system in accordance with [2].

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole batch sample.

  • Dissolve in 10.0 mL of LC-MS grade ethyl acetate to yield a 1.0 mg/mL stock solution.

  • Spike 1.0 mL of the stock solution with 10 µL of Internal Standard (IS) solution (Biphenyl, 1.0 mg/mL).

    • Causality: The IS corrects for injection volume variability and matrix effects, ensuring quantitative trustworthiness across different batches.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a deactivated GC vial.

Step 2: Instrumental Conditions
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Causality: The 5% diphenyl / 95% dimethylpolysiloxane stationary phase leverages subtle dipole moment differences to baseline-resolve the 3-methyl and 5-methyl regioisomers, which often co-elute on purely non-polar columns.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 250°C, then ramp at 30°C/min to 280°C (hold 3 min).

  • Injection: 1.0 µL, Split ratio 20:1, Inlet temperature 250°C.

  • MS Parameters: EI mode (70 eV). Ion source at 230°C, Quadrupole at 150°C. Scan range m/z 40–300.

Step 3: System Suitability & Validation

Before batch analysis, the system must demonstrate a resolution ( Rs​ ) > 1.5 between the target 3-methyl isomer and the 5-methyl regioisomer. If Rs​≤1.5 , the run automatically halts, preventing the generation of invalid data and ensuring the method remains fit for its intended purpose[2].

EI-MS Fragmentation Pathway

Under 70 eV EI, the molecular ion [M]+∙ at m/z 176 is highly stable. Primary fragmentation involves the loss of a methyl radical and the expulsion of hydrogen cyanide, which serve as critical diagnostic ions for Selected Ion Monitoring (SIM)[1].

Fragmentation_Pathway M [M]⁺• m/z 176 1-(4-fluorophenyl)-3-methyl-1H-pyrazole F1 [M - CH3]⁺ m/z 161 M->F1 -CH3• (-15 Da) F2 [M - HCN]⁺• m/z 149 M->F2 -HCN (-27 Da) F3 [C6H4F]⁺ m/z 95 Fluorophenyl Cation M->F3 N-Aryl Cleavage F4 [C2H2N]⁺ m/z 40 F2->F4 -C6H4F•

Fig 2: Primary 70 eV EI-MS fragmentation pathway of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

Comparative Batch Data & Causality Analysis

Three different batches were subjected to the validated GC-MS protocol. The quantitative results are summarized below:

Batch IDSourceAssay (Purity %)5-Methyl Regioisomer (%)4-Fluorophenylhydrazine (ppm)QC Conclusion
Batch A Supplier A99.50.3< 10 (LOQ)Pass - High Regiocontrol
Batch B Supplier B92.17.4150Fail - Poor Regioselectivity
Batch C In-House99.80.1< 10 (LOQ)Pass - Optimized DMAc Route
Interpretation & Chemical Causality

The data reveals a stark contrast in batch quality. Batch B failed quality control due to a high concentration (7.4%) of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole regioisomer and dangerous levels of residual 4-fluorophenylhydrazine (150 ppm), a known genotoxic impurity.

Why did Supplier B fail? The synthesis of these pyrazoles typically involves the cyclocondensation of an arylhydrazine with a 1,3-diketone equivalent. As demonstrated in modern [3], performing this reaction in polar protic solvents (like ethanol or acetic acid) yields a poor, thermodynamically mixed ratio of regioisomers.

Conversely, Batch C (In-House) utilized an aprotic solvent with a strong dipole moment (e.g., N,N-dimethylacetamide, DMAc) at room temperature. This specific solvent environment thermodynamically drives the highly regioselective formation of the desired 3-methyl isomer and ensures complete consumption of the hydrazine starting material[3]. Supplier B likely utilized an unoptimized, legacy protic solvent route, leading to poor regiocontrol and a compromised impurity profile.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate / IntechOpen URL: [Link]

  • Title: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Source: Organic Chemistry Portal / Synlett (Gosselin et al.) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-fluorophenyl)-3-methyl-1H-pyrazole proper disposal procedures

In drug discovery and agrochemical development, fluorinated pyrazoles such as 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (and its derivatives, e.g., CAS 288251-64-9[1]) are highly valued for their metabolic stability and li...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug discovery and agrochemical development, fluorinated pyrazoles such as 1-(4-fluorophenyl)-3-methyl-1H-pyrazole (and its derivatives, e.g., CAS 288251-64-9[1]) are highly valued for their metabolic stability and lipophilicity. However, this exact stability—anchored by the exceptionally strong carbon-fluorine (C-F) bond—creates significant logistical challenges at the end of the compound's lifecycle.

Improper disposal of fluorinated organics risks environmental persistence and the generation of highly toxic byproducts. As a preferred standard for laboratory safety, this guide provides the authoritative, step-by-step operational procedures required to safely manage, segregate, and destroy 1-(4-fluorophenyl)-3-methyl-1H-pyrazole waste.

Chemical Profiling & The Causality of Disposal Logic

To understand the strict disposal protocols for this compound, one must first understand the thermodynamics of its degradation. The unimolecular decomposition of highly fluorinated organics requires extreme thermal energy to break the resilient C-F bond[2].

If fluorinated waste is inadvertently processed in a standard, lower-temperature incinerator designed for non-halogenated organics, it leads to incomplete combustion. This generates highly toxic products of incomplete combustion (PICs), including short-chain perfluoroalkyl substances and corrosive hydrogen fluoride (HF) gas[2]. Therefore, this compound must be strictly segregated as Halogenated Organic Waste and routed exclusively to permitted hazardous waste facilities capable of high-temperature incineration (>1100°C) with alkali-halogen gas scrubbing[2].

Table 1: Chemical & Logistical Profiling
PropertyValue / DesignationLogistical Impact on Disposal
Molecular Formula C10H9FN2 (Base) / C13H13FN2O2 (Ester)High fluorine/nitrogen content dictates specific combustion byproducts (HF, NOx).
Waste Classification Halogenated Organic WasteRequires strict segregation; incompatible with standard organic streams[3].
Aqueous Solubility Water-immiscibleMust never be poured down the drain; highly toxic to aquatic life[4].
Primary Hazard Environmental PersistenceMandates destruction via high-temperature incineration (>1100°C)[2].

Waste Stream Segregation Matrix

A critical failure point in laboratory waste management is the accidental mixing of halogenated and non-halogenated streams. Mixing these streams not only exponentially increases disposal costs but also introduces severe safety and environmental risks during the destruction phase[4].

Table 2: Segregation Rules for Fluorinated Pyrazoles
Waste StreamPermitted ContentsProhibited ContentsFinal Disposal Pathway
Halogenated Organic 1-(4-fluorophenyl)-3-methyl-1H-pyrazole, DCM, ChloroformAcetone, Hexane, Water (>20%), MetalsHigh-Temp Incineration + HF Scrubbing
Non-Halogenated Acetone, Ethanol, Ethyl AcetateAny compound containing F, Cl, Br, I Standard Solvent Incineration
Solid Hazardous Contaminated PPE, empty vials, KimwipesFree liquids, sharps, biologicalsSolid Hazardous Waste Incineration

Step-by-Step Operational Disposal Protocols

Protocol A: Point-of-Generation Segregation & Containerization
  • Compatibility Verification: Select a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined amber glass)[5]. Never use metal containers due to the risk of corrosion from trace HF formation.

  • Volume Management: Transfer the liquid waste containing 1-(4-fluorophenyl)-3-methyl-1H-pyrazole into the container using a dedicated funnel. Do not exceed 80% capacity. Leaving headspace is critical to accommodate vapor expansion and prevent pressure-induced rupture.

  • Immediate Sealing: Cap the container immediately after the transfer. Allowing halogenated solvents to evaporate poses inhalation risks and violates Resource Conservation and Recovery Act (RCRA) emission standards.

  • Regulatory Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "Halogenated Organic Waste: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole" and check the "Toxic" and "Environmental Hazard" pictograms[5].

Protocol B: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the labeled container inside a secondary containment bin (e.g., a chemically resistant tray) capable of holding 110% of the primary container's volume[5].

  • Segregation: Store the SAA away from incompatible chemicals, specifically strong oxidizers, strong bases, and non-halogenated flammable cabinets.

  • Time/Volume Tracking: Monitor the accumulation limit. Once the container is full (or reaches the regulatory time limit, typically 90 to 180 days depending on your generator status), transfer it to the central waste accumulation area for licensed vendor pickup[5].

Protocol C: Spill Response & Decontamination Workflow
  • Evacuation & PPE: In the event of a spill, immediately secure the area. Don appropriate PPE, including a respirator (if ventilation is compromised), heavy-duty nitrile gloves, and splash goggles.

  • Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels for large solvent spills[5].

  • Collection: Sweep the absorbed mixture using a spark-proof dustpan and transfer it into a rigid, sealable solid waste container. Label as "Solid Halogenated Waste - Spill Cleanup".

  • Decontamination: Wash the spill surface with a mild detergent solution, collecting the rinsate into the aqueous hazardous waste stream.

Decision-Making Workflow Visualization

To ensure absolute compliance on the laboratory floor, follow the logic tree below for routing 1-(4-fluorophenyl)-3-methyl-1H-pyrazole waste.

G Start 1-(4-fluorophenyl)-3-methyl-1H-pyrazole Waste Generated State Determine Physical State Start->State Liquid Liquid Waste (Solvent/Reaction Mix) State->Liquid Liquid Phase Solid Solid Waste (PPE/Consumables) State->Solid Solid Phase HalogenCheck Isolate in Halogenated Waste Stream? Liquid->HalogenCheck SolidStream Solid Hazardous Waste Container Solid->SolidStream HaloStream Halogenated Organic Liquid Container HalogenCheck->HaloStream YES (Mandatory) SAA Satellite Accumulation Area (Secondary Containment) HaloStream->SAA SolidStream->SAA Incineration High-Temp Incineration (>1100°C) with HF Gas Scrubbing SAA->Incineration Licensed EHS Vendor

Workflow for the segregation and high-temperature destruction of fluorinated pyrazole waste.

References

  • PubChem. "ethyl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate". National Center for Biotechnology Information. URL:[Link]

  • Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams". EPA.gov. URL:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University Health and Safety. URL: [Link]

  • RiskAssess. "Disposal of chemical wastes: Halogenated vs Non-Halogenated". RiskAssess. URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-(4-fluorophenyl)-3-methyl-1H-pyrazole

As a Senior Application Scientist, I approach the handling of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole not merely as a routine logistical task, but as an exercise in precision risk management. Pyrazole derivatives are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole not merely as a routine logistical task, but as an exercise in precision risk management. Pyrazole derivatives are highly valued pharmacophores in drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. However, the integration of a lipophilic fluorophenyl moiety onto the pyrazole core creates a specific toxicological profile that demands rigorous operational discipline.

To build a self-validating safety culture in your laboratory, you must move beyond blindly following Safety Data Sheets (SDS). You must understand the causality behind every piece of Personal Protective Equipment (PPE) you don.

Hazard Causality & Risk Mitigation Profile

According to authoritative chemical compliance databases, 1-(4-fluorophenyl)-3-methyl-1H-pyrazole triggers multiple Global Harmonized System (GHS) hazard classifications, including Acute Toxicity Category 4 across all exposure routes and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) .

The table below summarizes the quantitative hazard data, the physiological mechanisms behind these hazards, and the mandatory engineering controls required to mitigate them.

GHS ClassificationHazard StatementPhysiological CausalityMandated PPE & Controls
Acute Tox. 4 H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)The lipophilic 4-fluorophenyl group facilitates rapid transport across cellular lipid bilayers, leading to systemic absorption via dermal or respiratory epithelium.Double nitrile gloves (≥4 mil thickness), handled strictly within a certified chemical fume hood.
Skin Irrit. 2 H315 (Causes skin irritation)Electrophilic interactions with epidermal keratinocytes cause localized inflammation and protein disruption upon contact.Chemical-resistant, fluid-repellent lab coat with extended knit cuffs.
Eye Irrit. 2A H319 (Causes serious eye irritation)Direct particulate contact causes rapid denaturation of corneal proteins and conjunctival erythema.Indirect-vented chemical splash goggles (Standard safety glasses are insufficient).
STOT SE 3 H336 (May cause drowsiness or dizziness)Aerosolized particulates or volatilized fractions cross the blood-brain barrier, acting as central nervous system (CNS) depressants.Chemical Fume Hood with a calibrated face velocity of 80–120 feet per minute (fpm).

Standard Operating Procedure (SOP): Safe Weighing and Transfer

Handling fluorinated pyrazoles in powder form presents a high risk of aerosolization due to static charge buildup. The following step-by-step methodology ensures a self-validating loop of containment and decontamination.

Phase 1: Environmental Preparation & PPE Donning

  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a face velocity of 80–100 fpm. Clear the deck of unnecessary clutter to maintain laminar airflow and prevent turbulent eddies that could aerosolize powders.

  • Don Base PPE: Put on a fluid-resistant, flame-retardant lab coat. Ensure the collar is closed.

  • Ocular Protection: Don indirect-vented chemical splash goggles. Causality: Fume hood airflow can carry fine H319-classified particulates around the open sides of standard safety glasses; indirect venting prevents this while mitigating fogging.

  • Double-Gloving: Apply a base layer of standard nitrile gloves, followed by an extended-cuff outer nitrile glove. Causality: Double-gloving ensures that if the outer glove is contaminated during handling, you maintain a sterile inner layer during the doffing and cleanup phase.

Phase 2: Active Handling & Static Mitigation 5. Neutralize Static: Utilize an anti-static ionizer (e.g., Zerostat gun) on the analytical balance, weigh boats, and micro-spatulas. Causality: This physically neutralizes surface charges, preventing the powder from repelling off the spatula and creating an H332/H336 inhalation hazard. 6. Execute Transfer: Open the reagent vessel slowly. Transfer the 1-(4-fluorophenyl)-3-methyl-1H-pyrazole into the weigh boat, keeping the spatula close to the surface to minimize drop height. 7. Secure Containment: Once the target mass is achieved, transfer the powder into a sealable reaction vial before removing it from the hood. Never transport open weigh boats across the laboratory space.

Phase 3: Decontamination & Doffing 8. Surface Decontamination: Wipe down the spatula, balance, and hood deck with a solvent-dampened wipe (e.g., 70% isopropanol or ethanol). 9. Aseptic Doffing: Remove the outer gloves inside the fume hood, turning them inside out to trap any residual microscopic particulates. Dispose of them immediately in the designated hazardous waste bin.

Operational Workflow

The following diagram illustrates the logical progression of hazard mitigation when handling this compound.

PPE_Workflow Start Hazard Identification (H302, H312, H332, H336) PPE_Don Don Protective Equipment (Double Nitrile, Goggles) Start->PPE_Don Proceed to Prep Engineering Engineering Controls (Fume Hood Setup) PPE_Don->Engineering Verify Airflow Handling Active Chemical Handling (Anti-static Transfer) Engineering->Handling Execute Protocol Decon Decontamination (Surface Wipe & Doffing) Handling->Decon Post-Task Disposal Hazardous Waste Disposal (EPA Compliant) Decon->Disposal Solid/Liquid Waste

Workflow for hazard mitigation and handling of 1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

Spill Containment & Waste Disposal Plan

In the event of a logistical failure, immediate and calculated action is required to prevent systemic exposure.

Spill Response Logistics:

  • Immediate Action: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of CNS-depressing particulates (H336).

  • Containment Protocol: Do NOT dry sweep. Dry sweeping will aerosolize the compound. Instead, cover the powder with a damp absorbent pad or utilize a HEPA-filtered vacuum explicitly rated for hazardous chemical particulates.

Waste Disposal Plan:

  • Solid Waste: All contaminated PPE (outer gloves), weigh boats, and decontamination wipes must be placed in a sealed, high-density polyethylene (HDPE) container. Label the container clearly as "Hazardous Solid Waste - Fluorinated Nitrogenous Organics."

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF) for biological assays, collect the resulting liquid in a designated halogenated organic waste carboy. Ensure this waste stream is strictly segregated from aqueous acidic waste to prevent exothermic reactions.

References

  • NextSDS. (n.d.). 1-(4-fluorophenyl)-3-methyl-1H-pyrazole — Chemical Substance Information. Retrieved March 27, 2026, from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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